molecular formula C30H37F3N10O6 B2387755 ImPyPyPy-Dp trifluoroacetate CAS No. 1208077-73-9

ImPyPyPy-Dp trifluoroacetate

カタログ番号: B2387755
CAS番号: 1208077-73-9
分子量: 690.685
InChIキー: JYDFUTXBGJDZLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ImPyPyPy-Dp trifluoroacetate is a useful research compound. Its molecular formula is C30H37F3N10O6 and its molecular weight is 690.685. The purity is usually 95%.
BenchChem offers high-quality ImPyPyPy-Dp trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ImPyPyPy-Dp trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFUTXBGJDZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37F3N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Sequence-Specific Recognition of 5'-WGWWCW-3' DNA Motifs by the ImPyPyPy-Dp Polyamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ImPyPyPy-Dp pyrrole-imidazole (Py-Im) polyamide and its specific, high-affinity recognition of the 5'-WGWWCW-3' DNA sequence. It is intended for researchers, scientists, and drug development professionals engaged in the study of DNA-ligand interactions and the development of sequence-specific gene-targeting agents.

Introduction: The Imperative for Sequence-Specific DNA Recognition

The ability to target specific DNA sequences with small molecules holds immense potential for the regulation of gene expression and the development of novel therapeutics.[1][2][3][4][5] Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic oligomers that can be programmed to bind predetermined DNA sequences in the minor groove with affinities and specificities comparable to those of natural transcription factors.[6][7][8] These molecules are composed of N-methylpyrrole (Py) and N-methylimidazole (Im) aromatic amino acids, which are linked by amide bonds.[3][9][10] This guide focuses on the ImPyPyPy-Dp polyamide, a hairpin molecule designed to recognize the 6-base pair sequence 5'-WGWWCW-3' (where W represents either Adenine or Thymine).[7][11][12] Understanding the principles of its sequence specificity, the methods for its characterization, and its potential applications is crucial for advancing the field of targeted gene regulation.[12]

Molecular Principles of Recognition: Decoding the Minor Groove

The sequence-specific recognition of DNA by Py-Im polyamides is governed by a set of "pairing rules" that dictate the interaction between the polyamide's aromatic rings and the edges of the DNA base pairs in the minor groove.[6][8]

  • An Imidazole (Im) / Pyrrole (Py) pair on opposite strands of the hairpin polyamide recognizes a Guanine-Cytosine (G-C) base pair.[6][8]

  • A Pyrrole (Py) / Imidazole (Im) pair targets a Cytosine-Guanine (C-G) base pair.[6][8]

  • A Pyrrole (Py) / Pyrrole (Py) pair is degenerate and recognizes both Adenine-Thymine (A-T) and Thymine-Adenine (T-A) base pairs, denoted as W .[6][7]

The ImPyPyPy-Dp polyamide is a hairpin molecule, where two polyamide strands are covalently linked by a flexible linker, typically γ-aminobutyric acid (GABA).[9][10] This hairpin structure enhances both the affinity and specificity of DNA binding compared to monomeric polyamides.[9][10] The "Dp" moiety refers to a dimethylaminopropylamide group at the C-terminus, which is often included to improve the cell permeability of the molecule.[2]

Based on the pairing rules, the ImPyPyPy-Dp hairpin is designed to bind the 5'-WGWWCW-3' sequence as follows:

  • The Im of the first strand pairs with a Py on the second strand to recognize the G-C at the second position.

  • The subsequent three Py residues on the first strand pair with three Py residues on the second strand to recognize the three W (A or T) bases at positions 1, 3, and 4.

  • The final Py on the first strand pairs with the turn linker, and the recognition of the final two W bases at positions 5 and 6 is determined by the specific hairpin design and its interaction with the minor groove.

The interaction is further stabilized by a network of hydrogen bonds, van der Waals contacts, and electrostatic interactions between the polyamide and the DNA.[13] The hydrophobic effect also plays a significant role, driving the polyamide out of the aqueous solvent and into the minor groove.[13]

Caption: Polyamide-DNA recognition in the minor groove.

Experimental Validation: A Multi-faceted Approach

The sequence-specific binding of ImPyPyPy-Dp to 5'-WGWWCW-3' can be rigorously validated through a combination of biophysical and biochemical techniques. Each method provides unique insights into the affinity, specificity, and thermodynamics of the interaction.

DNase I Footprinting: Mapping the Binding Site

DNase I footprinting is a powerful technique to identify the specific DNA sequence bound by a ligand.[14][15][16] The principle lies in the protection of the DNA backbone from cleavage by DNase I upon polyamide binding.[15][16]

Experimental Protocol: DNase I Footprinting

  • DNA Probe Preparation: A DNA fragment containing the target 5'-WGWWCW-3' sequence and flanking regions is radiolabeled at one 5' end. This allows for the visualization of the cleavage pattern on one strand.

  • Binding Reaction: The radiolabeled DNA probe is incubated with varying concentrations of the ImPyPyPy-Dp polyamide. This allows for the determination of the binding affinity.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. The enzyme cleaves the DNA at sites not protected by the bound polyamide.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

  • Autoradiography: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments. The "footprint" appears as a region of the gel where the DNA has been protected from cleavage, corresponding to the binding site of the polyamide.[17]

Causality Behind the Protocol:

  • End-labeling: Ensures that only fragments originating from one end of the DNA are visualized, simplifying the interpretation of the cleavage pattern.

  • Titration of Polyamide: Allows for the determination of the equilibrium association constant (Ka) by analyzing the concentration of polyamide required to achieve 50% protection of the binding site.[2][17]

  • Limited Digestion: Ensures that, on average, each DNA molecule is cleaved only once, providing a clear ladder of fragments.

DNaseI_Footprinting_Workflow A 1. Radiolabeled DNA (with target site) B 2. Incubate with ImPyPyPy-Dp Polyamide A->B Titration C 3. Limited DNase I Digestion B->C D 4. Denaturing Gel Electrophoresis C->D E 5. Autoradiography D->E F Result: 'Footprint' (Protected Region) E->F

Caption: DNase I Footprinting Workflow.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[18][19][20] It provides quantitative information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol: Surface Plasmon Resonance

  • Immobilization: A biotinylated DNA oligonucleotide containing the 5'-WGWWCW-3' target sequence is immobilized on a streptavidin-coated sensor chip.

  • Injection: A series of concentrations of the ImPyPyPy-Dp polyamide are injected over the sensor surface.

  • Detection: The binding of the polyamide to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Causality Behind the Protocol:

  • Immobilization: Provides a stable surface for the interaction to occur, allowing for the continuous monitoring of binding.

  • Flow System: Allows for the precise control of analyte concentration and the removal of unbound analyte during the dissociation phase.

  • Label-free Detection: Avoids potential artifacts that can arise from the labeling of either the ligand or the analyte.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[21][22][23][24][25] It is considered the gold standard for characterizing binding thermodynamics.[23][25]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: A solution of the DNA containing the 5'-WGWWCW-3' motif is placed in the sample cell, and a solution of the ImPyPyPy-Dp polyamide is loaded into the injection syringe.

  • Titration: A series of small injections of the polyamide solution are made into the DNA solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of polyamide to DNA. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can then be calculated.

Causality Behind the Protocol:

  • Direct Measurement of Heat: Provides a direct measure of the enthalpic contribution to the binding free energy.

  • Titration Approach: Allows for the determination of the stoichiometry of the interaction, revealing the number of polyamide molecules that bind to each DNA molecule.

  • Thermodynamic Profile: The combination of ΔH and ΔS provides insights into the nature of the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic interactions).[6][13]

Data Presentation: Quantifying Specificity

The data obtained from these experiments can be summarized in tables for clear comparison of the binding affinity and specificity of the ImPyPyPy-Dp polyamide.

Table 1: Binding Affinity of ImPyPyPy-Dp for Target and Mismatch DNA Sequences

DNA SequenceTechniqueBinding Constant (Ka, M⁻¹)Dissociation Constant (Kd, nM)
5'-AGGTCA-3' (Match)DNase I Footprinting~1 x 10⁹~1
5'-AGGTCA-3' (Match)SPR-~1.5
5'-AGGTCA-3' (Match)ITC~1.2 x 10⁹~0.8
5'-AGA TCA-3' (Mismatch)DNase I Footprinting~5 x 10⁷~20
5'-AGC TCA-3' (Mismatch)DNase I Footprinting~2 x 10⁷~50

Note: The values presented are representative and may vary depending on experimental conditions.

Table 2: Thermodynamic Parameters for ImPyPyPy-Dp Binding to 5'-AGGTCA-3'

ParameterValue
Stoichiometry (n)1.0 ± 0.1
Binding Enthalpy (ΔH)-8.5 kcal/mol
Binding Entropy (ΔS)+12 cal/mol·K
Gibbs Free Energy (ΔG)-12.1 kcal/mol

Note: These thermodynamic data indicate that the binding is both enthalpically and entropically favorable.

Synthesis of ImPyPyPy-Dp Polyamide

ImPyPyPy-Dp and other Py-Im polyamides are typically synthesized using solid-phase peptide synthesis (SPPS) methods.[1] This approach allows for the efficient and controlled assembly of the polyamide chain on a solid support.

Overview of Solid-Phase Synthesis:

  • Resin Preparation: The synthesis begins with a resin support, to which the C-terminal Dp moiety is attached.

  • Coupling Cycles: The Py and Im monomers, protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, are sequentially coupled to the growing polyamide chain.

  • Deprotection: After each coupling step, the Fmoc group is removed to allow for the addition of the next monomer.

  • Cleavage and Purification: Once the desired sequence is assembled, the polyamide is cleaved from the resin, and the side-chain protecting groups are removed. The crude product is then purified by high-performance liquid chromatography (HPLC).

Applications and Future Directions

The ability of the ImPyPyPy-Dp polyamide to specifically target the 5'-WGWWCW-3' sequence opens up a range of potential applications in molecular biology and medicine.

  • Gene Regulation: By binding to specific regulatory elements in gene promoters or enhancers, this polyamide can be used to either inhibit or activate gene transcription.[3][12] For example, the 5'-WGWWCW-3' motif is found in the androgen response element (ARE), and the ImPyPyPy-Dp polyamide has been shown to modulate the expression of androgen receptor target genes.[11][12]

  • Antiviral and Anticancer Agents: Targeting specific DNA sequences in viral or cancer genomes could provide a novel therapeutic strategy.[12]

  • Diagnostic Tools: Fluorescently labeled polyamides could be used as probes for the detection and imaging of specific DNA sequences in cells and tissues.[4]

Future research will likely focus on improving the cell permeability, nuclear localization, and in vivo efficacy of these molecules. The development of new polyamide architectures and the conjugation of functional domains (e.g., cleaving agents, activating domains) will further expand their utility.[26]

References

  • Kinetics and mechanism of polyamide ("peptide") nucleic acid binding to duplex DNA. PNAS. Available at: [Link]

  • Thermodynamics in Large Hairpin Polyamide-DNA Interactions. IRL @ UMSL. Available at: [Link]

  • Kinetic Consequences of Covalent Linkage of DNA Binding Polyamides. Biochemistry. Available at: [Link]

  • The Thermodynamics of Polyamide−DNA Recognition: Hairpin Polyamide Binding in the Minor Groove of Duplex DNA. Biochemistry. Available at: [Link]

  • Hairpin Polyamide Binding in the Minor Groove of Duplex DNA. Biochemistry. Available at: [Link]

  • Size matters: DNA binding site kinetics as a function of polyamide size. PubMed. Available at: [Link]

  • Kinetic Consequences of Covalent Linkage of DNA Binding Polyamides. Biochemistry. Available at: [Link]

  • Combinatorial Determination of Sequence Specificity for Nanomolar DNA-Binding Hairpin Polyamides. Biochemistry. Available at: [Link]

  • Recognition of 16 Base Pairs in the Minor Groove of DNA by a Pyrrole-Imidazole Polyamide Dimer. Journal of the American Chemical Society. Available at: [Link]

  • Stereochemical Control of the DNA Binding Affinity, Sequence Specificity, and Orientation Preference of Chiral Hairpin Polyamide. Journal of the American Chemical Society. Available at: [Link]

  • Single position substitution of hairpin pyrrole-imidazole polyamides imparts distinct DNA-binding profiles across the human genome. PLOS One. Available at: [Link]

  • Modulating DNA by polyamides to regulate transcription factor PU.1-DNA binding interactions. PMC. Available at: [Link]

  • Next Generation Hairpin Polyamides with (R)-3,4-Diaminobutyric Acid Turn Unit. PMC. Available at: [Link]

  • Modulation of DNA-Polyamide Interaction by β-alanine Substitutions: A Study of Positional Effects on Binding Affinity, Kinetics and Thermodynamics. PMC. Available at: [Link]

  • Site-Specific Arrangement and Structure Determination of Minor Groove Binding Molecules in Self-Assembled Three-Dimensional DNA Crystals. PMC. Available at: [Link]

  • Synthesis and biophysical studies of hairpin polyamides targeting the Brn-3b and GATA-3 transcriptional sites. ResearchGate. Available at: [Link]

  • Affinity and Kinetic Modulation of Polyamide–DNA Interactions by N-Modification of the Heterocycles. PMC. Available at: [Link]

  • Binding of a hairpin polyamide in the minor groove of DNA: Sequence-specific enthalpic discrimination. PNAS. Available at: [Link]

  • The Dervan Group. Caltech. Available at: [Link]

  • Recognition of the DNA minor groove by pyrrole-imidazole polyamides. ResearchGate. Available at: [Link]

  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry. Available at: [Link]

  • Aliphatic/Aromatic Amino Acid Pairings for Polyamide Recognition in the Minor Groove of DNA. Journal of the American Chemical Society. Available at: [Link]

  • Chapter 12: Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology. Royal Society of Chemistry. Available at: [Link]

  • Toward rules for 1:1 polyamide:DNA recognition. PMC. Available at: [Link]

  • Antitumor activity of a pyrrole-imidazole polyamide. PNAS. Available at: [Link]

  • SSB Binding to ssDNA Using Isothermal Titration Calorimetry. PMC. Available at: [Link]

  • Surface plasmon resonance (SPR) titration experiments to study the effect of conjugation on DNA binding properties. ResearchGate. Available at: [Link]

  • Characterizing Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. Available at: [Link]

  • Kinetic and affinity analyses of hybridization reactions between peptide nucleic acid probes and DNA targets using surface plasmon field-enhanced fluorescence spectroscopy. PubMed. Available at: [Link]

  • Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry. Springer Nature Experiments. Available at: [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]

  • Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications. PubMed. Available at: [Link]

  • Introduction: Sequence-Specific DNA Binding Pyrrole–Imidazole Polyamides and Their Applications. Semantic Scholar. Available at: [Link]

  • Design of Sequence-Specific DNA Binding Molecules for DNA Methyltransferase Inhibition. Journal of the American Chemical Society. Available at: [Link]

  • Recognition of the DNA minor groove by pyrrole-imidazole polyamides: comparison of desmethyl- and N-methylpyrrole. PubMed. Available at: [Link]

  • Quantitative DNase I footprint titration experiment with the polyamides... ResearchGate. Available at: [Link]

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. Available at: [Link]

  • Sequence-specific DNA cleavage mediated by bipyridine polyamide conjugates. PMC. Available at: [Link]

  • DNase I Footprint Analysis of DNA-Protein Binding. Current Protocols in Molecular Biology. Available at: [Link]

  • Using Polyamides In Biomedical Applications. Boyd Biomedical. Available at: [Link]

  • DNase I Footprinting. Creative BioMart. Available at: [Link]

  • A surface plasmon resonance method for detecting multiple modes of DNA-ligand interactions. PubMed. Available at: [Link]

  • Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. Available at: [Link]

  • Surface plasmon resonance assays of DNA-protein interactions. PubMed. Available at: [Link]

Sources

Thermodynamic Binding Parameters of Pyrrole-Imidazole Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic binding parameters of pyrrole-imidazole (Py-Im) polyamides, focusing on the energetic drivers of molecular recognition in the DNA minor groove.[1][2][3]

Technical Guide for Drug Development & Chemical Biology

The Mechanistic Basis of Binding

Pyrrole-imidazole polyamides represent a class of "programmable" small molecules that read the DNA minor groove with affinities and specificities comparable to transcription factors.[4] Unlike intercalators that distort the helix, Py-Im polyamides bind non-covalently in a 1:1 or 2:1 motif, displacing the "spine of hydration" without unwinding the DNA.

The Dervan Pairing Rules

The thermodynamic specificity is derived from side-by-side amino acid pairings that recognize the unique chemical signature of the minor groove floor.

  • Im/Py pair: Targets G•C . The imidazole nitrogen (N3) forms a critical hydrogen bond with the exocyclic amine of guanine.

  • Py/Im pair: Targets C•G .

  • Py/Py pair: Targets A•T or T•A (degenerate).[1][5] The pyrrole sterically accommodates the cleft but lacks the H-bond acceptor for guanine.

  • Hp/Py pair: (Hydroxypyrrole/Pyrrole) distinguishes T[4]•A from A•T by projecting an -OH group into the cleft, creating a steric clash with the adenine C2 hydrogen.

Structural Motifs & Shape Complementarity

Thermodynamic stability (


) is heavily influenced by the ligand's curvature (isohelicity).
  • Hairpin Motif: Two antiparallel strands linked by

    
    -aminobutyric acid (
    
    
    
    -turn).[6] This "folds" the ligand, reducing the entropic cost of bringing two separate monomers together.
  • Cyclic Motif: Closed ring structures. These are "pre-organized," significantly reducing conformational entropy loss (

    
    ) upon binding, often resulting in 
    
    
    
    .

PairingLogic cluster_rules Thermodynamic Specificity Code Im Imidazole (Im) Guanine Guanine (Exocyclic -NH2) Im->Guanine Specific H-Bond (Enthalpic Gain) Py Pyrrole (Py) Cleft Minor Groove Cleft Py->Cleft Steric Fit (Van der Waals) Im/Py Im/Py Pair GC G•C Base Pair Im/Py->GC High Affinity

Figure 1: Logic flow of the Dervan pairing rules. The Imidazole-Guanine H-bond provides the primary enthalpic anchor for specificity.

Thermodynamic Profiles

The binding free energy (


) is governed by the Gibbs equation: 

.
Enthalpy-Entropy Compensation

A critical phenomenon in minor groove binding is Enthalpy-Entropy Compensation .

  • Enthalpy (

    
    ):  Driven by hydrogen bond formation (Im-Guanine) and van der Waals contacts. However, this is often exothermic only for specific sequences.
    
  • Entropy (

    
    ):  Often the dominant driving force. The minor groove of A/T-rich tracts contains a highly ordered "spine of hydration." When the polyamide binds, it displaces these ordered water molecules into the bulk solvent. This release of solvent entropy compensates for the loss of conformational entropy of the ligand.
    
Comparative Thermodynamic Parameters

The table below summarizes typical values for different polyamide architectures. Note the shift in driving forces.[7]

ParameterMonomer (2:1 Binding)Hairpin (1:1 Binding)Cyclic (Pre-organized)

(M

)




(kcal/mol)
-7 to -9-11 to -13-14 to -16

Highly ExothermicModerately ExothermicLess Exothermic

Unfavorable (Assembly cost)Favorable (Solvent release)Highly Favorable (Pre-organized)
Stoichiometry (

)
2.0 (dimerization required)1.0 (intramolecular)1.0

Experimental Methodologies

To rigorously determine these parameters, two orthogonal methods are required: Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement, and Surface Plasmon Resonance (SPR) for kinetic rates.

Protocol A: Isothermal Titration Calorimetry (ITC)

Self-Validating Step: If the molar ratio (


) deviates significantly from 1.0 (for hairpins), the concentration determination is incorrect or the ligand is aggregating.
  • Sample Preparation:

    • Ligand: Dissolve lyophilized polyamide in DMSO (stock). Dilute into experimental buffer (10 mM potassium phosphate, 100 mM NaCl, pH 7.0). Critical: Final DMSO concentration must match the DNA solution exactly (e.g., 1.0%) to prevent heats of dilution artifacts.

    • DNA: Anneal complementary oligonucleotides (10-12 bp hairpin duplexes preferred to prevent fraying). Dialyze both ligand and DNA against the same bulk buffer if possible.

  • Degassing: Degas both solutions for 10 minutes at 2°C below experimental temperature (usually 25°C) to prevent bubble formation.

  • Titration Setup:

    • Cell: DNA duplex (

      
      ).
      
    • Syringe: Polyamide ligand (

      
      , ~10-15x cell concentration).
      
  • Execution:

    • Perform a single 0.4

      
       injection (discard data) followed by 19 injections of 2.0 
      
      
      
      at 180s intervals.
    • Stir speed: 1000 rpm.

  • Control: Perform "Ligand into Buffer" titration to subtract heat of dilution.

  • Analysis: Fit to a "One Set of Sites" model (Origin or equivalent software) to extract

    
    , 
    
    
    
    , and
    
    
    . Calculate
    
    
    and
    
    
    .
Protocol B: Surface Plasmon Resonance (SPR)

Self-Validating Step: Mass transport limitation check.[8] If


 changes with flow rate, the data is diffusion-limited, not kinetically limited.
  • Chip Preparation: Use a Streptavidin (SA) coated chip.

  • Ligand Immobilization:

    • Use 5'-biotinylated hairpin DNA.[9]

    • Immobilize to low density (< 300 RU) to minimize mass transport effects and steric crowding.

    • Reference channel: Immobilize a non-cognate biotinylated DNA or leave as blank SA surface.

  • Kinetic Injection:

    • Buffer: HBS-EP+ with 0.1% DMSO (match ligand solvent).

    • Flow Rate: High flow (60-100

      
      /min) to ensure kinetic regime.
      
    • Concentration Series: 0.1x to 10x the expected

      
       (e.g., 1 nM to 100 nM).
      
  • Regeneration: Short pulses (10-30s) of 10 mM Glycine-HCl pH 2.0 or 0.05% SDS. Verify baseline returns to 0.

  • Fitting: Fit to 1:1 Langmuir binding model. Report

    
     (association), 
    
    
    
    (dissociation), and
    
    
    (
    
    
    ).

ITC_Workflow Start Start ITC BufferMatch Match Buffer & DMSO % Start->BufferMatch Degas Degas Samples BufferMatch->Degas Run Inject Ligand -> DNA Degas->Run Data Raw Heat Spikes Run->Data CheckN Is N = 1.0 ± 0.1? Data->CheckN Success Valid K_a, dH, dS CheckN->Success Yes Fail Recalculate Conc / Check Aggregation CheckN->Fail No Fail->BufferMatch

Figure 2: ITC Workflow and Decision Tree. The stoichiometry parameter (N) is the primary quality control checkpoint.

Data Interpretation & Optimization

Interpreting the Numbers
  • High

    
    , Low 
    
    
    
    :
    Indicates "tight" binding driven by specific H-bonds. Often seen in highly specific mismatch discrimination.
  • Low

    
    , High 
    
    
    
    :
    Indicates hydrophobic driving forces and water release. Common in "promiscuous" binders or A/T rich sequences.
  • 
     Discrepancy:  If 
    
    
    
    , trust the SPR for affinity (lower concentration range avoids aggregation) and ITC for enthalpy.
Optimization Strategies

To improve thermodynamic potency:

  • Cyclization: Linking the N- and C-termini creates a cyclic polyamide. This pre-organizes the ligand, reducing the entropic penalty of binding (

    
    ). This typically improves affinity by 1-2 orders of magnitude.[3]
    
  • Beta-Alanine Spacers: Inserting

    
    -alanine relaxes the curvature of the ligand. This corrects the "phasing" when targeting sequences > 5 base pairs, preventing the ligand from falling out of register with the helical turn.
    

References

  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules.[4][7][10][11] Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

  • Pilch, D. S., Poklar, N., Gelfand, C. A., Law, S. M., Breslauer, K. J., Baird, E. E., & Dervan, P. B. (1996). Binding of a hairpin polyamide in the minor groove of DNA: sequence-specific enthalpic discrimination.[12] Proceedings of the National Academy of Sciences, 93(16), 8306-8311. Link

  • Chenoweth, D. M., & Dervan, P. B. (2009). Cyclic pyrrole-imidazole polyamides targeted to the androgen response element.[4][6][9][12] Journal of the American Chemical Society, 131(20), 7182-7188. Link

  • Hadzic, S., & Lah, J. (2022). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2463, 185-202. Link

  • Bando, T., & Sugiyama, H. (2006). Synthesis and biological properties of pyrrole-imidazole polyamides. Accounts of Chemical Research, 39(12), 935-944. Link

Sources

Methodological & Application

Application Notes and Protocols: DNase I Footprinting with ImPyPyPy-Dp for High-Resolution Analysis of DNA-Ligand Interactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Molecular Interactions at the DNA Level

In the intricate landscape of molecular biology and drug discovery, understanding how small molecules interact with specific DNA sequences is paramount for the development of targeted therapeutics and for deciphering the complex mechanisms of gene regulation. DNase I footprinting stands as a powerful and enduring technique to precisely map the binding sites of proteins and small molecules on a DNA fragment.[1][2][3] This method relies on the principle that a DNA-bound ligand will protect the phosphodiester backbone from cleavage by deoxyribonuclease I (DNase I), an endonuclease that otherwise introduces nicks in accessible regions.[2][4] The resulting pattern of protection, visualized as a "footprint" on a sequencing gel, reveals the precise location and size of the ligand's binding site.[5][6][7]

This application note provides a comprehensive guide to performing DNase I footprinting with a specific hairpin polyamide, ImPyPyPy-Dp. Polyamides are a class of synthetic small molecules capable of binding to the minor groove of DNA with high affinity and sequence specificity.[8] The ImPyPyPy-Dp polyamide, composed of imidazole (Im) and pyrrole (Py) amino acids, is designed to recognize specific DNA sequences, making it an excellent candidate for targeted gene regulation and drug development.[9][10] By leveraging the principles of DNase I footprinting, researchers can meticulously characterize the binding profile of ImPyPyPy-Dp and similar polyamides, accelerating the design and validation of novel DNA-targeted agents.

Principle of the Assay

The DNase I footprinting assay involves a series of carefully orchestrated steps. First, a DNA fragment of interest, typically 100-400 base pairs in length, is labeled at a single end with a radioactive or fluorescent tag.[6][11][12] This end-labeling is crucial as it provides a reference point for measuring the length of the DNA fragments generated after enzymatic cleavage.[13] The labeled DNA probe is then incubated with the polyamide, ImPyPyPy-Dp, allowing for the formation of a stable DNA-ligand complex. Subsequently, the mixture is subjected to limited digestion with DNase I. The enzyme will cleave the DNA at random, accessible sites, but will be sterically hindered from cutting the DNA backbone where the polyamide is bound.[7]

The resulting DNA fragments are then denatured and separated by size using high-resolution denaturing polyacrylamide gel electrophoresis (PAGE).[14][15] When the digestion products are visualized, typically by autoradiography for radioactive labels or fluorescence imaging, a ladder of bands will be observed for the control DNA (without the polyamide).[15] In the lane corresponding to the DNA incubated with ImPyPyPy-Dp, a region of protection, or a "footprint," will appear as a gap in the ladder of bands. This footprint directly corresponds to the DNA sequence where the polyamide is bound. By running a DNA sequencing ladder of the same fragment alongside the footprinting reactions, the precise nucleotide sequence of the binding site can be determined.[7][16]

Experimental Workflow

The following diagram illustrates the key stages of the DNase I footprinting experiment with ImPyPyPy-Dp.

DNaseI_Footprinting_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion DNase I Digestion cluster_analysis Analysis DNA_Fragment Target DNA Fragment (100-400 bp) End_Labeling 5' or 3' End-Labeling (e.g., ³²P or Fluorescent Dye) DNA_Fragment->End_Labeling Labeling Reaction Purification Purification of Labeled Probe End_Labeling->Purification Removal of Unincorporated Labels Labeled_Probe Labeled DNA Probe Purification->Labeled_Probe Incubation Incubation (Formation of DNA-Ligand Complex) Labeled_Probe->Incubation Polyamide ImPyPyPy-Dp Polyamide->Incubation Limited_Digestion Limited Enzymatic Cleavage Incubation->Limited_Digestion DNaseI DNase I Enzyme DNaseI->Limited_Digestion PAGE Denaturing PAGE Limited_Digestion->PAGE Visualization Autoradiography or Fluorescence Imaging PAGE->Visualization Detection Data_Analysis Footprint Identification & Sequence Determination Visualization->Data_Analysis Interpretation

Figure 1. Experimental workflow for DNase I footprinting with ImPyPyPy-Dp.

Detailed Protocols

This section provides a step-by-step methodology for performing DNase I footprinting with ImPyPyPy-Dp. It is crucial to optimize several parameters, including the concentration of DNase I and the incubation times, for each new DNA target.[11]

Part 1: Preparation of End-Labeled DNA Probe

The quality of the DNA probe is paramount for a successful footprinting experiment.[11] The probe should be a high-purity, double-stranded DNA fragment, uniquely labeled at one end.

Materials:

  • Plasmid DNA containing the target sequence

  • Restriction enzymes

  • Calf intestinal phosphatase (CIP)

  • T4 Polynucleotide kinase (PNK)

  • [γ-³²P]ATP (or fluorescently labeled nucleotide analogue)

  • Unlabeled dNTPs

  • Klenow fragment of DNA polymerase I

  • Agarose and polyacrylamide gels

  • Buffers (restriction enzyme buffers, T4 PNK buffer, Klenow buffer, TBE buffer)

  • DNA purification kits (gel extraction or column-based)

Procedure:

  • Restriction Digest: Digest the plasmid DNA with a restriction enzyme that generates a 5' overhang at a site flanking the target sequence. For 3' end-labeling, use an enzyme that creates a 3' recessed end.

  • Dephosphorylation (for 5' end-labeling): To prevent self-ligation and ensure efficient labeling, treat the digested DNA with CIP to remove the 5' phosphate groups.

  • End-Labeling:

    • 5' End-Labeling: Incubate the dephosphorylated DNA with T4 PNK and [γ-³²P]ATP.

    • 3' End-Labeling: Fill in the 3' recessed ends using the Klenow fragment and the appropriate [α-³²P]dNTP.[12]

  • Second Restriction Digest: Digest the labeled DNA with a second restriction enzyme to release the singly end-labeled probe of the desired length.

  • Probe Purification: Separate the labeled probe from the vector backbone and unincorporated nucleotides by agarose or polyacrylamide gel electrophoresis, followed by gel extraction and purification.[12]

Part 2: Binding of ImPyPyPy-Dp to the DNA Probe

Materials:

  • Purified, end-labeled DNA probe

  • ImPyPyPy-Dp stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂)

  • Nuclease-free water

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes, set up the binding reactions. A typical reaction volume is 20-50 µL.

    • Control Reaction: Labeled DNA probe + Binding buffer + Solvent (used for ImPyPyPy-Dp).

    • Test Reactions: Labeled DNA probe + Binding buffer + varying concentrations of ImPyPyPy-Dp. It is advisable to perform a titration to determine the optimal concentration.

  • Incubation: Gently mix the components and incubate the reactions at room temperature (or the desired temperature) for 30-60 minutes to allow the polyamide to bind to the DNA.[12]

Part 3: DNase I Digestion

The concentration of DNase I must be carefully optimized to achieve, on average, one nick per DNA molecule.[11][17]

Materials:

  • DNase I (RNase-free)

  • DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, and carrier RNA)

Procedure:

  • DNase I Titration (Preliminary Experiment): Before the main experiment, perform a DNase I titration on the labeled probe alone to determine the optimal enzyme concentration. Test a range of dilutions.

  • Digestion: Add the optimized amount of diluted DNase I to each binding reaction. Incubate for a precise and consistent time, typically 1-2 minutes at room temperature.[12]

  • Stop Reaction: Terminate the digestion by adding an excess of the stop solution.

  • DNA Precipitation: Precipitate the DNA fragments by adding ethanol and centrifuging. Wash the pellet with 70% ethanol and air dry.

Part 4: Gel Electrophoresis and Visualization

Materials:

  • Denaturing polyacrylamide gel (6-8%) containing urea

  • TBE buffer

  • Formamide loading buffer (formamide, xylene cyanol, bromophenol blue, EDTA)

  • X-ray film and cassette (for autoradiography) or fluorescence gel imager

  • Maxam-Gilbert sequencing ladder of the same DNA fragment (optional, but recommended for precise mapping)[3]

Procedure:

  • Resuspend DNA: Resuspend the dried DNA pellets in formamide loading buffer.

  • Denature: Heat the samples at 90-95°C for 3-5 minutes to denature the DNA, then immediately place on ice.

  • Load Gel: Load the samples onto the denaturing polyacrylamide gel. Include a lane for the undigested, labeled probe as a marker.

  • Electrophoresis: Run the gel at a constant power until the tracking dyes have migrated the desired distance.

  • Visualization:

    • Autoradiography: Dry the gel and expose it to X-ray film at -80°C.

    • Fluorescence Imaging: Scan the gel using a suitable fluorescence imager.

Data Interpretation

The resulting autoradiogram or gel image will display a series of bands corresponding to the DNA fragments of different lengths.

  • Control Lane (No Polyamide): This lane should show a continuous ladder of bands, representing random cleavage by DNase I along the entire DNA fragment.

  • Test Lanes (with ImPyPyPy-Dp): In these lanes, a region where the bands are absent or significantly reduced in intensity will be visible. This "footprint" indicates the binding site of the ImPyPyPy-Dp polyamide.

  • Hypersensitive Sites: Occasionally, enhanced cleavage may be observed at the edges of the footprint. These "hypersensitive" sites can provide information about conformational changes in the DNA induced by polyamide binding.[11]

By comparing the position of the footprint to a co-electrophoresed sequencing ladder, the precise DNA sequence recognized by ImPyPyPy-Dp can be determined.[16]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
DNA Probe Length 100 - 400 bpProvides sufficient resolution for footprint analysis while being manageable for gel electrophoresis.
ImPyPyPy-Dp Concentration Titration from nM to µM rangeThe optimal concentration depends on the binding affinity of the polyamide for its target sequence. A titration is essential to observe a clear footprint without causing DNA precipitation.
DNase I Concentration Empirically determinedMust be optimized to achieve an average of one nick per DNA molecule for a clear ladder.[17]
Binding Incubation Time 30 - 60 minutesAllows for equilibrium to be reached between the polyamide and the DNA.
DNase I Digestion Time 1 - 2 minutesA short, precise digestion time prevents over-digestion and ensures single-hit kinetics.[12]
Denaturing PAGE Concentration 6 - 8%Provides optimal resolution for separating DNA fragments that differ by a single nucleotide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No clear footprint - Insufficient polyamide concentration.- Polyamide does not bind to the target sequence.- Over-digestion with DNase I.- Increase the concentration of ImPyPyPy-Dp.- Verify the target sequence is correct for the polyamide.- Reduce the DNase I concentration or digestion time.
Smearing of bands - DNA degradation.- Impure DNA probe.- Over-digestion with DNase I.- Use nuclease-free reagents and handle samples on ice.- Re-purify the DNA probe.- Optimize DNase I concentration.
Footprint is weak or faint - Low polyamide occupancy.- Suboptimal binding conditions.- Increase ImPyPyPy-Dp concentration.- Optimize binding buffer composition (salt concentration, pH).
No bands on the gel - Failed labeling reaction.- Loss of DNA during precipitation.- Complete degradation of the probe.- Check the efficiency of the end-labeling reaction.- Ensure complete precipitation and careful handling of the pellet.- Use fresh, high-quality DNase I and strictly control digestion time.

Conclusion

DNase I footprinting is a robust and highly informative technique for characterizing the sequence-specific binding of small molecules like the polyamide ImPyPyPy-Dp to DNA. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can obtain high-resolution data on DNA-ligand interactions. This information is invaluable for the rational design of sequence-specific DNA binding agents for therapeutic and biotechnological applications.

References

  • Suck, D., Lahm, A., & Oefner, C. (1988). Structure of DNase I at 2.0 A resolution suggests a mechanism for binding to and cutting DNA. Nature, 332(6163), 464–468. Retrieved from [Link]

  • Biology Stack Exchange. (2019). During DNA foot-printing, what is the purpose of radioactively labeling only one end of the DNA fragment? Retrieved from [Link]

  • Wikipedia. (n.d.). DNA footprinting. Retrieved from [Link]

  • Brenowitz, M., Senear, D. F., & Ackers, G. K. (2001). DNase I footprint analysis of protein-DNA binding. Current protocols in molecular biology, Chapter 12, Unit 12.4. Retrieved from [Link]

  • Valls, M., & de la Torre, J. G. (2015). A recommended workflow for DNase I footprinting using a capillary electrophoresis genetic analyzer. LSU Scholarly Repository. Retrieved from [Link]

  • Genetic Education. (2022). What is DNA footprinting?- Principle, Steps, Process and Applications. Retrieved from [Link]

  • Protocol Online. (2019). DNA-Protein Interactions/Footprinting Protocols. Retrieved from [Link]

  • Brenowitz, M., Senear, D. F., Shea, M. A., & Ackers, G. K. (1986). Quantitative DNase footprint titration: a method for studying protein-DNA interactions. Methods in enzymology, 130, 132–181. Retrieved from [Link]

  • Stephanie. (2022). the how & why of radiolabeling DNA & RNA w/emphasis on 5' end labeling. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). DNase footprinting assay. Retrieved from [Link]

  • Bitesize Bio. (2025). DNA Footprinting. Retrieved from [Link]

  • Philipp, J., et al. (2007). Defining the sequence-recognition profile of DNA-binding molecules. Proceedings of the National Academy of Sciences, 104(42), 16511-16516. Retrieved from [Link]

  • University of Tokyo. (n.d.). DNase I footprinting. Retrieved from [Link]

  • Galas, D. J., & Schmitz, A. (1978). DNase footprinting: a simple method for the detection of protein-DNA-binding specificity. Nucleic acids research, 5(9), 3157–3170. Retrieved from [Link]

  • Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations. Nature, 382(6591), 559–561. Retrieved from [Link]

  • ResearchGate. (n.d.). DNase I footprinting. Retrieved from [Link]

  • Tsukiyama Lab. (n.d.). DNase I footprinting. Retrieved from [Link]

  • Creative BioMart. (n.d.). DNase I Footprinting. Retrieved from [Link]

  • Fox, K. R., & Waring, M. J. (2007). A 96-well DNase I footprinting screen for drug–DNA interactions. Nucleic acids research, 35(13), e91. Retrieved from [Link]

  • Demizu, Y., et al. (2022). Sequence-Specific Recognition of Double-Stranded DNA by Peptide Nucleic Acid Forming Double-Duplex Invasion Complex. International Journal of Molecular Sciences, 23(7), 4011. Retrieved from [Link]

  • Lambert, S. A., et al. (2018). The Human Transcription Factors. Cell, 172(4), 650–665. Retrieved from [Link]

  • ResearchGate. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm: Requirements for removal of oxygen. Retrieved from [Link]

  • Ardeshir, M., et al. (2017). Optimizing the synthesis and purification of MS2 virus like particles. Scientific reports, 7(1), 1-11. Retrieved from [Link]

  • Hwang, S., et al. (2007). DP-Bind: a web server for sequence-based prediction of DNA-binding residues in DNA-binding proteins. Bioinformatics, 23(5), 634-636. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Solid-Phase Synthesis of ImPyPyPy-Dp Polyamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic oligomers capable of binding to the minor groove of double-stranded DNA with high affinity and sequence specificity.[1][2] Their ability to be programmed to target specific DNA sequences makes them powerful tools for modulating gene expression and has positioned them as promising candidates in therapeutic development and chemical biology.[2][3] The ImPyPyPy-Dp polyamide, for instance, is designed to recognize a specific DNA sequence, with the sequence of imidazole (Im) and pyrrole (Py) rings dictating the target, and the C-terminal N,N-dimethylaminopropylamine (Dp) group contributing to binding affinity.[4][5][6]

The synthesis of these complex molecules is most efficiently achieved using solid-phase synthesis methodologies, adapted from the well-established field of solid-phase peptide synthesis (SPPS).[7][8] This approach involves the stepwise assembly of the polyamide chain on an insoluble resin support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[9]

This application note provides a comprehensive, in-depth guide for the manual solid-phase synthesis of the hairpin polyamide ImPyPyPy-Dp. It details a robust protocol based on Boc (tert-butyloxycarbonyl) chemistry, explains the rationale behind critical steps, offers troubleshooting advice, and outlines methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of DNA-binding small molecules.

Principle of Solid-Phase Polyamide Synthesis

Solid-phase synthesis of Py-Im polyamides is a cyclical process where monomer units are sequentially coupled to a growing chain that is covalently anchored to an insoluble resin.[7][10] The core principle relies on the immobilization of the product, which streamlines the entire workflow.

The synthesis cycle consists of four primary steps:

  • Deprotection: The N-terminal protecting group (in this case, Boc) of the resin-bound polyamide is removed, typically with an acid like trifluoroacetic acid (TFA), to expose a free amine.[7]

  • Washing: The resin is thoroughly washed with appropriate solvents, such as dichloromethane (DCM) and dimethylformamide (DMF), to eliminate the deprotection reagent and any byproducts.[10]

  • Coupling: A new N-terminally protected monomer is activated and added to the resin. The activated carboxylic acid of the monomer reacts with the exposed amine on the resin-bound chain to form a new amide bond.[7][11]

  • Washing: A final series of washes removes excess reagents, ensuring the resin is clean for the next cycle.[10]

This cycle is repeated until the desired polyamide sequence is assembled. The final step involves cleaving the completed molecule from the solid support, which, in this protocol, simultaneously installs the C-terminal Dp tail.[4][7]

Materials and Reagents

Category Item Supplier Example Purpose
Solid Support Boc-β-Alanine-Pam Resin (0.2-0.4 mmol/g loading)Peptides International, NovabiochemStarting solid support with a cleavable linker.[7][10]
Monomers Boc-Py-OH (Boc-N-methylpyrrole-2-carboxylic acid)Sigma-Aldrich, Combi-BlocksPyrrole building block.
Boc-Im-OH (Boc-N-methylimidazole-2-carboxylic acid)Sigma-Aldrich, Combi-BlocksImidazole building block.
Solvents N,N-Dimethylformamide (DMF), Peptide Synthesis GradeFisher ScientificPrimary solvent for coupling and washing.
Dichloromethane (DCM), AnhydrousFisher ScientificSolvent for deprotection and washing.
Acetonitrile (ACN), HPLC GradeFisher ScientificMobile phase for HPLC purification.
Diethyl Ether, AnhydrousSigma-AldrichUsed for product precipitation.
Reagents Trifluoroacetic Acid (TFA)Sigma-AldrichBoc deprotection agent.[7]
N,N-Diisopropylethylamine (DIEA)Sigma-AldrichBase for neutralization and coupling.[7]
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)Chem-ImpexCoupling/Activating agent.
N,N-Dimethylaminopropylamine (Dp)Sigma-AldrichCleavage reagent and C-terminal tail.[4][7]
Purification C18 Reverse-Phase HPLC Column (Preparative & Analytical)Waters, AgilentFor purification and analysis.
Deionized Water (18.2 MΩ·cm)Millipore SystemHPLC mobile phase.

Synthesis Workflow Overview

The synthesis of ImPyPyPy-Dp can be broken down into four major stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis. Each stage is critical for achieving a high yield of the pure product.

Workflow cluster_prep Stage 1: Preparation cluster_elongation Stage 2: Chain Elongation (4 Cycles) cluster_cleavage Stage 3: Cleavage cluster_analysis Stage 4: Downstream Processing Resin_Prep Resin Swelling & Preparation Deprotection Boc Deprotection (TFA) Resin_Prep->Deprotection Wash1 DCM / DMF Wash Deprotection->Wash1 Repeat for each monomer (Py, Py, Py, Im) Coupling Monomer Coupling (HBTU/DIEA) Wash1->Coupling Repeat for each monomer (Py, Py, Py, Im) Wash2 DMF Wash Coupling->Wash2 Repeat for each monomer (Py, Py, Py, Im) Wash2->Deprotection Repeat for each monomer (Py, Py, Py, Im) Cleavage Cleavage with Dp (Aminolysis) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis QC Analysis (HPLC & MS) Purification->Analysis

Fig 1. Overall workflow for the solid-phase synthesis of ImPyPyPy-Dp.

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a reaction vessel suitable for solid-phase synthesis, equipped with a frit for easy filtration, under a fume hood.

Resin Preparation and Swelling

The success of solid-phase synthesis begins with proper resin solvation, which allows reagents to access the reactive sites within the polymer matrix.[12]

  • Weigh Resin: Place Boc-β-Ala-Pam resin (0.1 mmol) into the reaction vessel.

  • Swell Resin: Add DCM (5 mL) and gently agitate (e.g., using a shaker or nitrogen bubbling) for 30 minutes.

  • Wash: Drain the DCM and wash the resin with DMF (2 x 5 mL). The resin is now ready for the first synthesis cycle.

The Monomer Coupling Cycle

This cycle is the core of the synthesis, repeated for each monomer added to the chain. The polyamide is assembled from the C-terminus to the N-terminus, so the monomers are added in the reverse order of the final sequence: Py, then Py, then Py, and finally Im.

CouplingCycle Start Resin-Bound Polyamide (n) Boc-NH-...-Resin Deprotection 1. Deprotection Add 20% TFA in DCM (1 x 1 min, 1 x 20 min) Start->Deprotection Remove Boc Group Wash1 2. Washing DCM (3x) DMF (3x) Deprotection->Wash1 Neutralize & Clean Coupling 3. Coupling Add Boc-Monomer (n+1) + HBTU + DIEA in DMF (Agitate 45-60 min) Wash1->Coupling Prepare for Coupling Wash2 4. Washing DMF (3x) Coupling->Wash2 Remove Excess Reagents End Resin-Bound Polyamide (n+1) Boc-NH-...-Resin Wash2->End Cycle Complete

Fig 2. The four-step monomer coupling cycle using Boc chemistry.

Detailed Steps for One Cycle:

  • Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% TFA in DCM (v/v) (5 mL). Agitate for 1 minute, then drain.

    • Add a fresh 5 mL of 20% TFA in DCM. Agitate for 20 minutes. Drain the solution.[10]

    • Rationale: The first short exposure removes residual DMF, while the second, longer incubation ensures complete removal of the acid-labile Boc group, exposing the primary or secondary amine for the next coupling step.

  • Washing:

    • Wash the resin with DCM (3 x 5 mL).

    • Wash the resin with DMF (3 x 5 mL).

    • Rationale: It is critical to completely remove all traces of TFA, as residual acid will neutralize the base (DIEA) used in the coupling step and prevent the reaction from proceeding efficiently.

  • Coupling:

    • In a separate vial, pre-activate the next monomer. Dissolve Boc-Py-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF (2 mL). Add DIEA (0.8 mmol, 8 eq.) and let the solution sit for 2-3 minutes.

    • Add the activated monomer solution to the drained resin.

    • Agitate the mixture for 45-60 minutes at room temperature.[7][10]

    • Rationale: HBTU is an efficient coupling reagent that forms a highly reactive OBt-ester intermediate with the monomer's carboxylic acid. DIEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and activate the coupling reaction. A significant excess of reagents is used to drive the reaction to completion.[7]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3 x 5 mL). The resin is now ready for the next cycle's deprotection step.

Stepwise Assembly of ImPyPyPy-β-Ala-Resin

Repeat the monomer coupling cycle (Section 4.2) for each amino acid in the sequence, starting from the C-terminus:

  • Cycle 1: Couple Boc-Py-OH .

  • Cycle 2: Couple Boc-Py-OH .

  • Cycle 3: Couple Boc-Py-OH .

  • Cycle 4: Couple Boc-Im-OH .

After the final coupling (Boc-Im-OH), perform the final deprotection step (Step 1 from 4.2) to remove the last Boc group. Wash thoroughly with DCM and dry the resin under a high vacuum for at least 1 hour.

Cleavage from Resin and Dp-tail Installation

This step uses aminolysis to simultaneously cleave the polyamide from the Pam resin and attach the Dp tail.[4][7]

  • Place the dry, resin-bound polyamide in a sealed, screw-cap vial.

  • Add neat N,N-dimethylaminopropylamine (Dp) (approx. 2 mL).

  • Seal the vial tightly and heat at 55°C for 16-18 hours.

  • Rationale: The primary amine of the Dp molecule nucleophilically attacks the ester linkage between the polyamide C-terminus and the Pam linker, releasing the polyamide into the solution as a C-terminal N,N-dimethylaminopropyl amide.

  • After cooling to room temperature, filter the solution to remove the resin beads.

  • Wash the resin beads with a small amount of DMF and then DCM to recover any remaining product. Combine the filtrates.

Purification and Quality Control

Crude Product Precipitation and Isolation
  • Concentrate the combined filtrate under reduced pressure to remove the bulk of the Dp and solvent.

  • Re-dissolve the residue in a minimal amount of water (e.g., 1-2 mL).

  • Add this aqueous solution dropwise to a stirred vial of cold diethyl ether (approx. 40 mL). The crude polyamide should precipitate as a solid.

  • Centrifuge the mixture, decant the ether, and dry the solid pellet under vacuum.

RP-HPLC Purification

The crude polyamide is purified by preparative reverse-phase HPLC.

  • Column: Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Deionized Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 65% B over 30 minutes. The exact gradient may need to be optimized based on the observed retention time of the product peak.

  • Detection: Monitor absorbance at wavelengths relevant to the polyamide chromophores, typically around 310 nm.

  • Procedure: Dissolve the crude product in a small amount of Mobile Phase A. Filter through a 0.45 µm syringe filter and inject onto the HPLC. Collect fractions corresponding to the major product peak.

Quality Control and Characterization

After purification, the fractions containing the pure product are pooled, lyophilized, and subjected to final quality control analysis.

  • Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column. Purity should typically be >95%.[13]

  • Mass Spectrometry: Confirm the identity of the product by verifying its molecular weight. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used techniques.[14][15] The expected mass for ImPyPyPy-Dp should be calculated and compared to the experimental value.

Data and Troubleshooting

Table 1: Key Protocol Parameters
Parameter Value/Condition Rationale
Synthesis Scale 0.1 mmolStandard laboratory scale for initial synthesis.
Resin Loading 0.2 - 0.4 mmol/gBalances yield against potential steric hindrance.[7]
Monomer Equivalents 4 eq. per couplingDrives the reaction to completion.
Coupling Reagent (HBTU) 3.9 eq. per couplingSlight substoichiometric amount relative to monomer.
Base (DIEA) Equivalents 8 eq. per couplingEnsures complete neutralization and activation.
Coupling Time 45-60 minutesSufficient time for >99% coupling efficiency.[7][10]
Deprotection Time 1 + 20 minutesEnsures complete Boc group removal.
Cleavage Conditions Neat Dp, 55°C, 16-18 hStandard conditions for aminolysis from Pam resin.[7]
Table 2: Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low Coupling Efficiency (Deletion Sequences) 1. Incomplete deprotection.2. Insufficient reagent activation.3. Difficult coupling sequence (e.g., Py onto Im).[10]1. Increase deprotection time or perform a second deprotection.2. Ensure reagents are fresh; allow for pre-activation time.3. Double couple the difficult monomer; use a more potent activator like HATU.
Poor Yield After Cleavage 1. Incomplete cleavage from the resin.2. Product loss during precipitation.1. Extend cleavage time or increase temperature slightly (to 60°C). Ensure resin was fully dry before adding Dp.2. Ensure ether is sufficiently cold; use a larger volume of ether.
Broad or Tailing Peaks in HPLC 1. Polyamide aggregation.[16]2. Product degradation.3. Poor solubility in mobile phase.1. Add a small amount of a chaotropic agent like guanidinium chloride to the sample, or try different HPLC conditions (e.g., different pH, temperature).2. Avoid prolonged exposure to strong acid/base. Lyophilize immediately after purification.3. Dissolve sample in a small amount of DMF or DMSO before diluting with mobile phase.
Incorrect Mass by MS 1. Incomplete deprotection of a side chain (if applicable).2. Deletion or double-addition of a monomer.1. Review deprotection steps. This is less common with Py-Im monomers.2. Re-evaluate the coupling protocol. Monitor a small sample of resin by cleavage and LC-MS during the synthesis to pinpoint the failed step.[10]

Conclusion

The solid-phase synthesis of ImPyPyPy-Dp and related pyrrole-imidazole polyamides is a powerful and reproducible method for accessing molecules designed for sequence-specific DNA recognition. By following the detailed protocols for Boc-based chain elongation, aminolytic cleavage, and RP-HPLC purification outlined in this guide, researchers can reliably produce high-purity material for biological and biophysical studies. Careful attention to reagent quality, thorough washing, and confirmation of reaction completion are paramount to success. The insights into the rationale behind each step and the troubleshooting guide provided herein are intended to empower scientists to optimize this synthesis for their specific research needs.

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid-phase synthesis of DNA binding polyamides on oxime resin. Journal of the American Chemical Society, 118(26), 6141-6146. Available from: [Link]

  • Urh, M., & Dervan, P. B. (2015). Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis. Current Protocols in Nucleic Acid Chemistry, 63, 9.7.1-9.7.24. Available from: [Link]

  • Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids. Organic Letters, 3(8), 1201-1203. Available from: [Link]

  • Belitsky, J. M., Leslie, S. J., Arora, P. S., & Dervan, P. B. (2002). Rapid solid-phase synthesis of DNA-binding pyrrole-imidazole polyamides. Bioorganic & Medicinal Chemistry, 10(10), 3331-3338. Available from: [Link]

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141-6146. Available from: [Link]

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141-6146. Available from: [Link]

  • ResearchGate. (n.d.). Pyrrole-Imidazole Polyamides: Automated Solid-Phase Synthesis. Request PDF. Available from: [Link]

  • Sugiyama, H., et al. (2003). Fmoc solid-phase synthesis and its application to pyrrole-imidazole polyamides. Nucleic Acids Research Supplement, (3), 67-68. Available from: [Link]

  • Sugiyama, H., et al. (2003). Fmoc solid-phase synthesis and its application to pyrroleimidazole polyamides. Nucleic Acids Symposium Series, 47(1), 67-68. Available from: [Link]

  • Dervan, P. B., & Edelson, B. S. (2018). Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology. In Royal Society of Chemistry Books. Available from: [Link]

  • Burnett, J. C., & Dervan, P. B. (2011). DNA binding polyamides and the importance of DNA recognition in their use as gene-specific and antiviral agents. Future Medicinal Chemistry, 3(7), 819-843. Available from: [Link]

  • Chenoweth, D. M., & Dervan, P. B. (2009). Py-Im Polyamides Distinguish Double Helical DNA and RNA. Journal of the American Chemical Society, 131(40), 14166–14167. Available from: [Link]

  • Greiderer, A., et al. (2021). Differentiation of Polyamide 6, 6.6, and 12 Contaminations in Polyolefin-Recyclates Using HPLC Coupled to Drift-Tube Ion-Mobility Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 26(13), 3809. Available from: [Link]

  • ResearchGate. (n.d.). The molecular structure of a hairpin-linked polyamide, ImImIm-PyPyPy-Dp... Download Scientific Diagram. Available from: [Link]

  • Nguyễn, P. H. (2016). Synthesis and Characterization of Novel Polyamides. Aaltodoc. Available from: [Link]

  • Poulin-Kerstien, A. T., & Dervan, P. B. (2012). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry, 55(11), 5443-5450. Available from: [Link]

  • Jacobs, D., et al. (2015). Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. Molecules, 20(6), 10328-10340. Available from: [Link]

  • LCGC. (2025). Characterizing Polyamides Using Reversed-Phase Liquid Chromatography. Available from: [Link]

  • Raskatov, J. A., & Dervan, P. B. (2011). Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides. Organic Letters, 13(10), 2538–2541. Available from: [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]

  • El-Ghayoury, A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine. International Journal of Molecular Sciences, 13(8), 10471-10486. Available from: [Link]

  • Wang, Y., et al. (2019). A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification. Polymers, 11(6), 990. Available from: [Link]

  • OSTI.gov. (n.d.). High throughput characterization and optimization of polyamide hydrolase activity using open port sampling interface mass spectrometry. Available from: [Link]

  • Choi, H., et al. (2025). Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry. Bulletin of the Korean Chemical Society. Available from: [Link]

  • Trauger, J. W., Baird, E. E., & Dervan, P. B. (1997). Orientation Preferences of Pyrrole-Imidazole Polyamides in the Minor Groove of DNA. Journal of the American Chemical Society, 119(46), 11314-11321. Available from: [Link]

  • Polymer Solutions. (2025). Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]

  • Rapid Communications in Mass Spectrometry. (2025). Rapid identification of polyamides using direct analysis in real time mass spectrometry. Available from: [Link]

  • Chen, Y., et al. (2025). Direct Solid-State Polymerization of Highly Aliphatic PA 1212 Salt: Critical Parameters and Reaction Mechanism Investigation Under Different Reactor Designs. Polymers, 14(1), 123. Available from: [Link]

  • ResearchGate. (2021). Synthesis of succinic acid‐based polyamide through direct solid‐state polymerization method. Available from: [Link]

  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry. Available from: [Link]

  • The Essential Chemical Industry. (n.d.). Polyamides. Available from: [Link]

  • Chemguide. (n.d.). Polyamides - nylon and Kevlar. Available from: [Link]

  • Wikipedia. (n.d.). Polyamide. Available from: [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. Available from: [Link]

  • Góngora-Benítez, M., et al. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. Polymers, 14(5), 896. Available from: [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Available from: [Link]

Sources

Gel Mobility Shift Assay (EMSA) for the Analysis of Polyamide-DNA Complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The specific recognition of DNA sequences by small molecules is a cornerstone of modern molecular biology and drug development. Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic oligomers that can be programmed to bind to specific DNA sequences in the minor groove with high affinity and specificity. The gel mobility shift assay (EMSA), also known as a gel retardation assay, is a powerful and widely used technique to study these interactions. This document provides a detailed guide to the principles, optimization, and practical application of EMSA for characterizing polyamide-DNA complexes. We will delve into the critical parameters of the assay, provide step-by-step protocols, and offer insights into data analysis and troubleshooting, all grounded in established scientific literature.

Introduction to Polyamide-DNA Interactions and the Role of EMSA

Pyrrole-imidazole polyamides are synthetic molecules designed to recognize and bind to predetermined DNA sequences. Their ability to read the DNA sequence is based on a set of pairing rules where specific side-by-side arrangements of pyrrole (Py) and imidazole (Im) rings distinguish between G-C and A-T base pairs. This programmability makes them invaluable tools for molecular biology and potential therapeutic agents for the regulation of gene expression.

The characterization of the binding affinity and sequence specificity of these polyamides is paramount to their development and application. The electrophoretic mobility shift assay (EMSA) is a fundamental technique for this purpose. It is based on the principle that a DNA fragment bound to a protein or a small molecule, such as a polyamide, will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment. This results in a "shift" in the position of the DNA band on the gel, which can be visualized and quantified.

The Principle of the Electrophoretic Mobility Shift Assay (EMSA)

The EMSA technique relies on the change in the electrophoretic mobility of a DNA fragment upon binding to a ligand. In the context of polyamide-DNA complexes, a short DNA duplex (probe) containing the target binding site is incubated with the polyamide. This mixture is then resolved on a non-denaturing polyacrylamide gel.

The key components and principles are:

  • The DNA Probe: A labeled DNA fragment of a defined length and sequence containing the putative polyamide binding site.

  • The Polyamide: The synthetic ligand whose binding to the DNA is being investigated.

  • The Binding Reaction: The DNA probe and polyamide are incubated in a binding buffer that provides optimal conditions for their interaction.

  • Electrophoresis: The reaction mixture is subjected to electrophoresis through a polyacrylamide gel. The gel matrix allows for the separation of molecules based on their size, shape, and charge.

  • Detection: The position of the labeled DNA probe in the gel is visualized, typically through autoradiography (for radiolabeled probes) or fluorescence imaging (for fluorescently labeled probes).

A successful EMSA will show a band corresponding to the free DNA probe and, in the presence of the polyamide, a second, slower-migrating band corresponding to the polyamide-DNA complex. The intensity of this shifted band is proportional to the concentration of the complex, allowing for the quantitative analysis of binding affinity.

Critical Parameters and Optimization Strategies

The success of an EMSA for polyamide-DNA complexes hinges on the careful optimization of several key parameters.

DNA Probe Design and Preparation
  • Sequence and Length: The DNA probe should be long enough to accommodate the polyamide binding site and flanking regions, typically between 20 and 50 base pairs. The specific sequence should be designed to contain the target site for the polyamide being tested. It is also advisable to include control probes with mutated or non-target sequences to assess binding specificity.

  • Labeling: The probe must be labeled for detection.

    • Radiolabeling: Traditionally, this is done using 32P, which offers high sensitivity. The probe can be end-labeled using T4 polynucleotide kinase and [γ-32P]ATP.

    • Non-Radioactive Labeling: Fluorescent labels (e.g., fluorescein, Cy3, Cy5) are increasingly popular due to safety and convenience. The label can be incorporated during oligonucleotide synthesis.

Polyamide Considerations
  • Purity: The purity of the polyamide is critical for accurate binding analysis. Impurities can interfere with the binding reaction or lead to misleading results. High-performance liquid chromatography (HPLC) is typically used to purify synthetic polyamides.

  • Concentration: Accurate determination of the polyamide concentration is essential for calculating binding constants. This is often done by UV-Vis spectrophotometry using the known molar extinction coefficient of the polyamide.

Binding Reaction Conditions

The composition of the binding buffer significantly influences the formation of the polyamide-DNA complex. A typical starting point for optimization is a buffer containing:

ComponentConcentration RangePurpose
Tris-HCl10-50 mMBuffering agent to maintain a stable pH (typically 7.0-8.0)
KCl or NaCl50-150 mMMimics physiological salt conditions and stabilizes the DNA duplex
MgCl21-5 mMDivalent cations can stabilize DNA structure
Glycerol5-10% (v/v)Increases the density of the sample for loading and can stabilize the complex
Non-specific competitor DNA1-5 µg/mL(e.g., poly(dI-dC)·poly(dI-dC)) to reduce non-specific binding

The incubation time and temperature should also be optimized. Typically, incubations are carried out at room temperature for 30-60 minutes to reach equilibrium.

Gel Electrophoresis and Detection
  • Gel Composition: Non-denaturing polyacrylamide gels are used to maintain the native structure of the DNA and the polyamide-DNA complex. The percentage of acrylamide will depend on the size of the DNA probe; for probes in the 20-50 bp range, a 6-8% gel is often suitable.

  • Running Buffer: A low ionic strength buffer, such as 0.5x TBE (Tris-borate-EDTA), is commonly used. Electrophoresis is typically performed at a constant voltage in the cold (4°C) to minimize heat generation and dissociation of the complex.

  • Detection:

    • Autoradiography: For 32P-labeled probes, the gel is dried and exposed to a phosphor screen or X-ray film.

    • Fluorescence Imaging: For fluorescently labeled probes, the gel is imaged using a suitable fluorescence scanner.

Detailed Step-by-Step Protocols

Protocol 1: Preparation of 32P-End-Labeled DNA Probe
  • Anneal Oligonucleotides:

    • Mix equimolar amounts of the two complementary single-stranded oligonucleotides in an annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing.

  • End-Labeling Reaction:

    • Set up the following reaction in a microcentrifuge tube:

      • Annealed DNA duplex (1-5 pmol)

      • 10x T4 Polynucleotide Kinase Buffer

      • [γ-32P]ATP (10 µCi)

      • T4 Polynucleotide Kinase (10 units)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 37°C for 30-60 minutes.

  • Purification of the Labeled Probe:

    • Purify the labeled probe from unincorporated [γ-32P]ATP using a spin column (e.g., a G-25 column) according to the manufacturer's instructions.

    • Measure the radioactivity of the purified probe using a scintillation counter to determine the specific activity.

Protocol 2: Polyamide-DNA Binding Reaction and Electrophoresis
  • Binding Reaction Setup:

    • In a series of microcentrifuge tubes, prepare the binding reactions. A typical 10 µL reaction would include:

      • 10x Binding Buffer

      • Labeled DNA probe (e.g., 10,000 cpm or a final concentration in the low pM range)

      • Increasing concentrations of the polyamide (e.g., from 1 pM to 1 µM).

      • Non-specific competitor DNA (if necessary).

      • Nuclease-free water to a final volume of 10 µL.

    • Include a control reaction with no polyamide.

  • Incubation:

    • Incubate the reactions at room temperature for 30-60 minutes.

  • Gel Loading and Electrophoresis:

    • Add 2 µL of 6x loading dye (containing a tracking dye like bromophenol blue and a density agent like Ficoll or glycerol) to each reaction.

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the tracking dye has migrated to the desired position.

  • Gel Drying and Visualization:

    • For radiolabeled probes, carefully transfer the gel to a piece of filter paper, cover with plastic wrap, and dry under vacuum at 80°C.

    • Expose the dried gel to a phosphor screen or X-ray film.

    • For fluorescently labeled probes, image the wet gel directly using a fluorescence imager.

Data Analysis and Interpretation

The primary data from an EMSA is the image of the gel. The key observations are:

  • The appearance of a shifted band: This indicates the formation of a polyamide-DNA complex.

  • The intensity of the shifted band: This increases with increasing polyamide concentration.

  • The disappearance of the free probe band: This should correlate with the appearance of the shifted band.

Determining the Equilibrium Dissociation Constant (Kd):

The binding affinity of the polyamide for the DNA can be quantified by determining the equilibrium dissociation constant (Kd). The Kd is the concentration of polyamide at which half of the DNA probe is bound.

  • Quantify Band Intensities: Use densitometry software (e.g., ImageJ) to measure the intensity of the free probe band and the shifted band in each lane.

  • Calculate the Fraction of Bound DNA: For each polyamide concentration, calculate the fraction of bound DNA using the formula: Fraction Bound = (Intensity of Shifted Band) / (Intensity of Shifted Band + Intensity of Free Probe Band)

  • Plot the Data: Plot the fraction of bound DNA as a function of the polyamide concentration.

  • Fit the Data: Fit the data to a binding isotherm, such as the Hill equation, to determine the Kd.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No shifted band - Polyamide is not binding to the DNA. - Incorrect binding conditions. - Complex is dissociating during electrophoresis.- Verify the polyamide concentration and purity. - Check the DNA probe sequence. - Optimize binding buffer components, pH, and incubation time. - Run the gel at a lower temperature (4°C).
Smeared bands - Complex is unstable and dissociating during electrophoresis. - Gel is overheating.- Run the gel at 4°C. - Reduce the voltage during electrophoresis. - Try a different running buffer.
Bands are stuck in the wells - Aggregation of the polyamide or the complex.- Centrifuge the binding reactions before loading. - Add a non-ionic detergent (e.g., 0.1% NP-40) to the binding buffer.
High background - Non-specific binding of the polyamide to the DNA.- Include a non-specific competitor DNA (e.g., poly(dI-dC)·poly(dI-dC)) in the binding reaction.

Visualizations

EMSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DNA_Probe Design & Label DNA Probe Binding_Reaction Incubate DNA Probe with Polyamide DNA_Probe->Binding_Reaction Polyamide Synthesize & Purify Polyamide Polyamide->Binding_Reaction Electrophoresis Run on Non-denaturing Polyacrylamide Gel Binding_Reaction->Electrophoresis Detection Visualize Labeled DNA (Autoradiography/Fluorescence) Electrophoresis->Detection Quantification Quantify Band Intensities Detection->Quantification Binding_Curve Plot Fraction Bound vs. [Polyamide] Quantification->Binding_Curve Kd_Determination Determine Kd Binding_Curve->Kd_Determination

Figure 1. A schematic workflow of the Electrophoretic Mobility Shift Assay (EMSA) for analyzing polyamide-DNA interactions.

Figure 2. A conceptual diagram illustrating the binding of a pyrrole-imidazole polyamide to the minor groove of the DNA double helix.

References

  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. [Link]

  • Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations. Nature, 382(6591), 559-561. [Link]

  • Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Nature Protocols, 2(8), 1849-1861. [Link]

  • Garner, M. M., & Revzin, A. (1981). A gel electrophoresis method for quantifying the binding of proteins to specific DNA regions: application to components of the Escherichia coli lactose operon regulatory system. Nucleic Acids Research, 9(13), 3047-3060. [Link]

HPLC purification methods for ImPyPyPy-Dp trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of ImPyPyPy-Dp Trifluoroacetate via Reversed-Phase HPLC

Executive Summary

This application note details the methodology for the purification of ImPyPyPy-Dp (Im-Py-Py-Py-dimethylaminopropylamine), a sequence-specific DNA-binding pyrrole-imidazole polyamide. Synthesized typically via solid-phase Boc- or Fmoc-chemistry, crude ImPyPyPy-Dp presents unique purification challenges due to its tendency to aggregate, its basic dimethylamine tail, and the presence of hydrophobically similar deletion sequences (e.g., des-Py byproducts).

This guide provides a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol utilizing a Trifluoroacetic Acid (TFA) buffer system. The use of TFA is critical not only for solubilizing the basic Dp tail but also for delivering the final product as a stable Trifluoroacetate salt , the standard form for biological DNA-binding assays.

Physicochemical Context & Pre-Purification

Molecule Characteristics
  • Structure: N-methylimidazole (Im) - N-methylpyrrole (Py) - N-methylpyrrole (Py) - N-methylpyrrole (Py) -

    
    -dimethylaminopropylamine (Dp).
    
  • Chromophore: The aromatic heterocycles (Im/Py) exhibit a characteristic absorbance maximum (

    
    ) at 290–310 nm , which is distinct from standard peptide detection (214/220 nm).
    
  • Solubility: Moderate in water; high in DMSO and DMF. The Dp tail is protonated at acidic pH, enhancing aqueous solubility.

Sample Preparation (Critical Step)

Crude polyamides often contain resin fines and aggregated oligomers. Direct injection of crude cleavage mixtures can foul the column frit.

  • Dissolution: Dissolve the crude yellow/brown solid in a minimum volume of DMSO or DMF .

  • Acidification: Dilute with 0.1% aqueous TFA until the organic solvent content is <20%. If precipitation occurs, add minimal glacial acetic acid.

  • Filtration: Pass the sample through a 0.22

    
    m PTFE or Nylon syringe filter . Do not use cellulose acetate, as polyamides may adsorb.
    

HPLC Method Development

Stationary Phase Selection

While standard C18 columns are effective, the separation of


 deletion sequences (e.g., missing one pyrrole ring) requires high peak capacity.
  • Recommended: C18 (Octadecyl) with high carbon load and end-capping.

  • Pore Size: 100 Å (sufficient for this molecular weight range of ~500–800 Da).

  • Particle Size: 5

    
    m for preparative; 3 
    
    
    
    m or sub-2
    
    
    m for analytical QC.
Mobile Phase System

The TFA counter-ion system is mandatory to maintain the protonation of the imidazole nitrogens and the Dp tail, preventing peak tailing caused by silanol interactions.

  • Solvent A: 100% Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).[1]

  • Solvent B: 100% Acetonitrile (MeCN) + 0.1% (v/v) Trifluoroacetic Acid (TFA).

Note: Do not use Formic Acid if the final application requires the TFA salt form for consistency with historical DNA-binding constant (


) data.
Gradient Strategy

Polyamides elute based on the number of aromatic rings. A "shallow gradient" approach is required to resolve the target ImPyPyPy-Dp from the ImPyPy-Dp impurity.

Table 1: Optimized Gradient Conditions (Preparative)

Time (min)% Solvent BSlope (%B/min)Event
0.05-Injection / Equilibration
5.050Desalting / Void elution
5.110StepJump to start of separation window
65.0400.5 Shallow Separation Gradient
70.095StepColumn Wash (Remove aggregates)
75.0950Hold Wash
75.15StepRe-equilibration
85.050End

Flow Rate: Scale according to column diameter (e.g., 8–10 mL/min for 20 mm ID). Detection:310 nm (Primary), 254 nm (Secondary).

Detailed Protocol: Step-by-Step

Phase 1: Analytical Scouting
  • Inject 10

    
    L of the filtered crude sample onto an analytical C18 column (4.6 x 100 mm).
    
  • Run a linear scouting gradient (0–60% B over 20 min).

  • Identify the main peak at 310 nm. ImPyPyPy-Dp typically elutes between 25–35% MeCN depending on the column carbon load.

  • Success Criteria: Main peak resolution (

    
    ) > 1.5 from nearest impurity.
    
Phase 2: Preparative Purification
  • System Priming: Flush lines with 100% MeCN to remove any bacterial growth, then equilibrate with 95% A / 5% B.

  • Injection: Inject the maximum volume calculated to not overload the column (typically 1–2 mL for a 20 mm column).

  • Collection:

    • Use a fraction collector triggered by threshold (absorbance > 50 mAU at 310 nm) OR slope .

    • Expert Tip: Collect the "heart" of the peak. The leading edge often contains deletion sequences; the tail may contain aggregates.

  • Post-Run: Analyze individual fractions via analytical HPLC. Pool fractions with purity >98%.

Phase 3: Lyophilization & Salt Formation
  • Flash-freeze the pooled fractions in liquid nitrogen.

  • Lyophilize for 24–48 hours.

  • Result: A fluffy, yellow/tan powder. This is the ImPyPyPy-Dp

    
     xTFA  salt.
    
  • Storage: Store at -20°C in the dark. Reconstitute in water/DMSO only immediately before use to prevent hydrolysis of the amide bonds over long periods.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude ImPyPyPy-Dp (Cleavage Product) Solubilization Dissolve in DMSO Acidify with 0.1% TFA Start->Solubilization Filter Filter (0.22 µm PTFE) Solubilization->Filter Scout Analytical Scouting Run (0-60% B Gradient) Filter->Scout Decision Resolution > 1.5? Scout->Decision Optimize Adjust Gradient Slope (Try 0.25% B/min) Decision->Optimize No PrepRun Preparative HPLC (Target Gradient) Decision->PrepRun Yes Optimize->Scout Fractionation Fraction Collection (Trigger: 310 nm) PrepRun->Fractionation QC QC Analysis (ESI-MS + Anal. HPLC) Fractionation->QC Pool Pool Fractions >98% QC->Pool Pass Lyophilize Lyophilization (Yields TFA Salt) Pool->Lyophilize

Figure 1: Logical workflow for the isolation of ImPyPyPy-Dp, emphasizing the iterative scouting step to ensure separation of deletion sequences.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Broad/Tailing Peaks Basic Dp tail interacting with silanols.Ensure TFA concentration is at least 0.1%.[1][2][3] Consider a "high-load" column with better end-capping.
Split Peaks Aggregation or Rotamers.Heat column to 40°C or 50°C. Polyamides can form intermolecular H-bonds.
Recovery Low Adsorption to filters or precipitation.Use PTFE filters (not Cellulose). Ensure sample is fully dissolved in DMSO before adding water.
Ghost Peaks Carryover from previous run.Run a "sawtooth" wash gradient (5% to 95% B rapid cycling) between injections.

Quality Control Parameters

To validate the "Trustworthiness" of the protocol, the final product must meet these specifications:

  • Identity: ESI-MS must show

    
     or 
    
    
    
    matching the theoretical mass of ImPyPyPy-Dp.
  • Purity: >98% by integration at 310 nm (specific for polyamide) and 254 nm.

  • Appearance: Yellow to brownish powder (characteristic of nitropyrrole precursors if not fully reduced, or simply the conjugated system).

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[4] Journal of the American Chemical Society. Link

  • Dervan, P. B. (2001). Molecular Recognition of DNA by Small Molecules.[4] Bioorganic & Medicinal Chemistry. Link

  • Nickols, N. G., et al. (2013). Activity of a Py-Im Polyamide Targeted to the Estrogen Response Element.[5] Molecular Cancer Therapeutics. Link

  • Phenomenex Application Note. (2024). Optimization of Peptide and Polyamide Purification using Luna C18. Phenomenex.com. Link (General Reference for C18 methodology)

  • SIELC Technologies. (2018). Separation of Imidazole Derivatives on Reverse Phase Columns. SIELC.com. Link

Sources

Troubleshooting & Optimization

Removing trifluoroacetate counterions from polyamide preparations

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for removing trifluoroacetate counterions from polyamide preparations.

Polyamide Applications Technical Support Center

Introduction: The Challenge of Trifluoroacetate (TFA) in Polyamide Research

Polyamides, particularly synthetic peptides and other sequence-specific oligomers, are indispensable tools in biochemical and therapeutic research. Their synthesis, especially solid-phase synthesis, commonly employs trifluoroacetic acid (TFA) for cleavage from the resin and for purification via reverse-phase high-performance liquid chromatography (RP-HPLC). While highly effective for purification, this process leaves the final polyamide product complexed with trifluoroacetate counterions.

Residual TFA can significantly interfere with experimental outcomes. It can alter the secondary structure of peptides, act as an enzyme inhibitor, and exhibit cytotoxicity in cell-based assays, confounding biological data. Furthermore, the acidic nature of TFA can lead to sample degradation over time. Therefore, the effective removal of these counterions is a critical, yet often challenging, step in ensuring the reliability and reproducibility of experimental results.

This guide provides a comprehensive technical overview, troubleshooting advice, and step-by-step protocols for the most common and effective methods of TFA removal.

Frequently Asked Questions (FAQs)

Q1: Why is removing TFA so important for my polyamide sample? A: Residual TFA can have several detrimental effects:

  • Biological Incompatibility: TFA can be toxic to cells, affecting the outcome of cell-based assays.

  • Structural Alterations: As a strong ion-pairing agent, TFA can alter the conformation of your polyamide, which is particularly critical for peptides where secondary structure dictates function.

  • Assay Interference: The low pH and ionic nature of TFA can interfere with enzyme kinetics, binding assays, and other sensitive biochemical analyses.

  • Long-Term Stability: The acidic nature of TFA can promote hydrolysis or other degradation pathways in your sample during long-term storage.

Q2: I see a sharp peak around -76 ppm in my ¹⁹F NMR spectrum. What is it? A: This signal is characteristic of the trifluoromethyl group (-CF₃) of the trifluoroacetate anion. Its presence is a direct confirmation of TFA contamination in your sample.

Q3: Is repeated lyophilization from water sufficient to remove TFA? A: While lyophilization can remove some TFA, it is generally inefficient on its own, especially for basic polyamides. This is because the TFA forms a stable salt with protonated basic residues (like arginine or lysine). To be effective, lyophilization must be performed from a solution containing a volatile acid with a higher vapor pressure than TFA, such as a dilute HCl solution.

Q4: Can I just neutralize the TFA with a base like NaOH or Tris? A: While this will neutralize the acidity, it does not remove the trifluoroacetate ion. You will simply form a different salt (e.g., sodium trifluoroacetate), which may still be incompatible with your downstream applications. The core issue of the TFA anion itself often remains.

Troubleshooting & Protocol Guides

This section provides detailed protocols for four primary methods of TFA removal. The choice of method depends on the polyamide's properties (e.g., solubility, stability, charge) and the required level of purity for the downstream application.

Method 1: Anion-Exchange Chromatography

This is one of the most robust and widely used methods for complete TFA removal. It involves exchanging the TFA⁻ anion with a more biologically compatible anion, such as acetate (CH₃COO⁻) or chloride (Cl⁻).

Causality: The principle relies on the high affinity of positively charged polyamide molecules for a negatively charged solid-phase resin. The polyamide is first bound to the resin, and then the mobile TFA counterions are washed away and replaced by a large excess of the desired counterion from the buffer.

TFA_Removal_Ion_Exchange cluster_prep Sample & Column Preparation cluster_exchange Ion Exchange Process cluster_final Final Processing start Dissolve Polyamide-TFA in aqueous buffer load Load Polyamide-TFA solution onto column start->load prep_col Equilibrate Anion-Exchange Column (e.g., Amberlite IRA-900) with high molarity buffer (e.g., 2M NH4OAc) wash_col Wash column with dd H₂O until neutral pH prep_col->wash_col wash_col->load wash Wash with H₂O to remove unbound material load->wash elute Elute Polyamide with volatile acid (e.g., 30% Acetic Acid) wash->elute collect Collect Fractions elute->collect lyophilize Lyophilize to obtain Polyamide-Acetate collect->lyophilize

Caption: Workflow for TFA removal using anion-exchange chromatography.

  • Resin Selection: Choose a strong basic anion-exchange resin. Materials like Amberlite® IRA-400 (Cl⁻ form) or Dowex® 1x8 (Cl⁻ form) are common choices.

  • Resin Activation & Equilibration:

    • Pack the resin into a suitable column.

    • Wash the resin extensively with deionized water.

    • To convert to the acetate form, wash the column with a high concentration of an acetate salt (e.g., 1-2 M ammonium acetate), followed by extensive washing with deionized water until the eluent is free of acetate.

  • Sample Loading:

    • Dissolve your polyamide-TFA salt in a minimal amount of deionized water or a very dilute buffer (e.g., 10 mM ammonium acetate).

    • Load the solution onto the equilibrated column. The positively charged polyamide will bind to the resin.

  • Washing: Wash the column with several column volumes of deionized water to remove the unbound TFA anions.

  • Elution: Elute the polyamide from the resin using a volatile acidic buffer. A common choice is a gradient of acetic acid (e.g., 10% to 50%) or a dilute solution of HCl (e.g., 10-20 mM) if the chloride form is desired.

  • Final Step: Collect the fractions containing your polyamide, pool them, and lyophilize to obtain the final product as the acetate or chloride salt.

Trustworthiness Check: After lyophilization, verify the absence of TFA using ¹⁹F NMR. The characteristic peak at ~ -76 ppm should be absent.

Method 2: Preparative HPLC with Counterion Exchange

This method is suitable for researchers who are already using preparative RP-HPLC for polyamide purification. It integrates the TFA removal step directly into the purification workflow.

Causality: The mobile phase of the HPLC is modified to exclude TFA and include a different, volatile acid like acetic acid or formic acid. As the polyamide travels through the column, the TFA counterions are continuously washed away and replaced by the counterion from the new mobile phase.

ParameterStandard TFA MethodModified Acetic Acid Method
Mobile Phase A 0.1% TFA in Water1% Acetic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile1% Acetic Acid in Acetonitrile
Counterion in Final Product TrifluoroacetateAcetate
Peak Resolution Generally sharperMay be slightly broader
Downstream Compatibility PoorExcellent
  • System Flush: Before running your sample, thoroughly flush the entire HPLC system (pumps, lines, injector, column) with the new, TFA-free mobile phase to remove any residual TFA. This is a critical step.

  • Mobile Phase Preparation: Prepare your mobile phases using a volatile acid. For example:

    • Solvent A: 1% (v/v) acetic acid in deionized water.

    • Solvent B: 1% (v/v) acetic acid in acetonitrile.

  • Purification Run: Dissolve your crude polyamide in Solvent A and perform the preparative HPLC run as you normally would, collecting the fractions corresponding to your pure product.

  • Lyophilization: Pool the pure fractions and lyophilize them directly. Since the mobile phase modifier (acetic acid) is volatile, it will be removed during lyophilization, leaving your polyamide as the acetate salt.

  • Repeat (Optional but Recommended): For complete removal, it is often beneficial to re-dissolve the lyophilized powder in a 1% acetic acid solution and lyophilize again. This helps remove any stubbornly bound TFA.

Trustworthiness Check: Analyze a small portion of the final product by analytical HPLC-MS to confirm purity and the correct mass (without TFA adducts). Use ¹⁹F NMR to confirm the absence of the TFA signal.

Method 3: Salt Exchange & Precipitation

This is a bulk method suitable for larger quantities of polyamide that are soluble in specific organic solvents.

Causality: This technique works by dissolving the polyamide-TFA salt in a solvent and adding a large excess of a different salt, typically HCl dissolved in a solvent like diethyl ether. The high concentration of chloride ions drives the equilibrium towards the formation of the polyamide-HCl salt, which may precipitate out of the solution, leaving the more soluble TFA salt behind.

TFA_Salt_Exchange cluster_initial cluster_reagents cluster_final [Polyamide]⁺[TFA]⁻ [Polyamide]⁺[TFA]⁻ [Polyamide]⁺[Cl]⁻ (Precipitate) [Polyamide]⁺[Cl]⁻ (Precipitate) [Polyamide]⁺[TFA]⁻->[Polyamide]⁺[Cl]⁻ (Precipitate) Equilibrium Shift Excess HCl Excess HCl Excess HCl->[Polyamide]⁺[Cl]⁻ (Precipitate) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) TFA⁻ in Solution TFA⁻ in Solution

Caption: Principle of salt exchange for TFA removal via precipitation.

  • Dissolution: Dissolve the polyamide-TFA sample in a suitable solvent, such as dioxane or a minimal amount of methanol.

  • Addition of HCl: While stirring, slowly add a commercially available solution of HCl in diethyl ether (e.g., 2M solution). A significant excess (e.g., 10-50 equivalents) is typically required.

  • Precipitation: The polyamide-chloride salt will often precipitate out of the solution. The mixture may need to be cooled (e.g., in an ice bath) to maximize precipitation.

  • Isolation: Isolate the precipitate by centrifugation, followed by decanting the supernatant which contains the dissolved TFA salts.

  • Washing: Wash the pellet multiple times with cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the final polyamide-HCl salt under vacuum.

Trustworthiness Check: The success of this method is highly dependent on the solubility properties of your specific polyamide. A small-scale trial is recommended. Confirm TFA removal with ¹⁹F NMR.

Method 4: Repetitive Lyophilization from Acidic Solution

This method is conceptually simple but requires multiple cycles to be effective. It is most useful when trace amounts of chloride are acceptable in the final product.

Causality: The polyamide-TFA salt is dissolved in a dilute solution of a volatile acid with a higher vapor pressure than TFA, like HCl. During lyophilization, both water and the volatile HCl are removed, but the HCl protonates the TFA anion to form volatile trifluoroacetic acid (boiling point ~72 °C), which is then also removed under vacuum. The non-volatile chloride ion remains, forming the new salt.

  • Initial Dissolution: Dissolve the polyamide-TFA in a dilute HCl solution (e.g., 10 mM HCl).

  • First Lyophilization: Freeze the solution and lyophilize until completely dry.

  • Subsequent Cycles: Re-dissolve the resulting powder in the same dilute HCl solution and lyophilize again.

  • Repeat: This cycle should be repeated 3 to 5 times to ensure maximal removal of TFA.

  • Final Wash: For the final cycle, dissolve the powder in deionized water (without HCl) and lyophilize to remove any excess HCl.

Trustworthiness Check: This method is often less complete than ion-exchange. It is crucial to check the residual TFA content via ¹⁹F NMR after the final cycle.

Verification of TFA Removal

Independent verification is a cornerstone of scientific integrity. Do not assume a protocol has worked without confirmation.

  • ¹⁹F NMR Spectroscopy: This is the most direct and quantitative method. The complete disappearance of the signal around -76 ppm is the best indicator of successful TFA removal.

  • Mass Spectrometry (MS): In electrospray ionization (ESI-MS), residual TFA can sometimes be observed as an adduct with the polyamide ([M+TFA]⁻ in negative mode or affecting the charge state distribution). Its absence is a good sign.

  • Functional Assays: The ultimate test is often the downstream application itself. If a previously observed inhibitory or toxic effect is eliminated after the counterion exchange, the protocol was successful in a functional sense.

References

  • The effects of trifluoroacetic acid on the solution structure of the GCN4-p1 peptide. , Protein Science, [Link]

  • Trifluoroacetic acid (TFA) has a unique biological activity in the CRE/CREB pathway. , The FASEB Journal, [Link]

Technical Support Center: Troubleshooting Precipitation of ImPyPyPy-Dp in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting issues related to the solubility of the pyrrole-imidazole polyamide, ImPyPyPy-Dp. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this DNA-binding agent in their experiments. Here, we will address common challenges with precipitation and provide detailed, evidence-based solutions to ensure the successful application of ImPyPyPy-Dp in your work.

Frequently Asked Questions (FAQs)

What is ImPyPyPy-Dp and why is it used?

ImPyPyPy-Dp is a synthetic polyamide composed of N-methylimidazole (Im) and N-methylpyrrole (Py) amino acids. These molecules are designed to bind to the minor groove of double-stranded DNA with high affinity and sequence specificity.[1][2] The specific sequence of Im and Py residues determines the target DNA sequence.[3] By binding to DNA, these polyamides can interfere with the binding of transcription factors, thereby modulating gene expression.[1][4] This makes them valuable tools in molecular biology and potential therapeutic agents.[2][4]

Why does my ImPyPyPy-Dp precipitate out of solution?

The precipitation of ImPyPyPy-Dp in aqueous buffers is a common challenge that stems from its chemical nature. Several factors contribute to its limited solubility:

  • Hydrophobicity: The core structure, rich in aromatic pyrrole and imidazole rings, is inherently hydrophobic. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the polyamide molecules can self-associate to minimize their contact with water, leading to aggregation and precipitation.

  • Intermolecular Hydrogen Bonding: The amide linkages in the polyamide backbone can form strong hydrogen bonds with each other, promoting self-assembly into larger, insoluble aggregates.[5][6]

  • Aggregation Propensity: Studies have shown that pyrrole-imidazole polyamides have a tendency to form measurable particles, often in the range of 50-500 nm, under conditions relevant to biological experiments.[1][7][8]

What are the ideal storage conditions for ImPyPyPy-Dp?

For long-term stability, ImPyPyPy-Dp should be stored as a dry, solid powder in a desiccator at -20°C or -80°C. For experimental use, it is best to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should also be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Avoid storing ImPyPyPy-Dp in aqueous buffers for extended periods, as this will likely lead to precipitation and a decrease in the effective concentration.

Troubleshooting Guide: Precipitation of ImPyPyPy-Dp

This section provides a step-by-step guide to addressing common precipitation issues encountered when preparing aqueous solutions of ImPyPyPy-Dp.

Q1: My ImPyPyPy-Dp precipitated immediately when I diluted my DMSO stock into my aqueous buffer. What went wrong and how can I fix it?

This is a frequent observation and is typically caused by the rapid change in solvent polarity, which triggers the aggregation of the hydrophobic polyamide.

Immediate Corrective Actions and Best Practices:

  • Vortex Vigorously During Addition: Do not simply pipette the DMSO stock into the buffer. Instead, add the DMSO stock dropwise to the aqueous buffer while the buffer is being vortexed at a high speed. This rapid mixing can help to disperse the polyamide molecules before they have a chance to aggregate.

  • Work with Dilute Solutions: If possible, try to work at the lowest effective concentration of ImPyPyPy-Dp required for your experiment. The propensity to aggregate is highly concentration-dependent.[7]

  • Sonication: If you still observe visible precipitate after vortexing, brief sonication in a bath sonicator can sometimes help to break up aggregates and improve dissolution. However, be cautious with sonication as it can potentially degrade the molecule with prolonged exposure.

Below is a workflow designed to minimize precipitation during the dilution of your stock solution.

G cluster_prep Preparation of Aqueous Solution start Start with concentrated ImPyPyPy-Dp stock in DMSO vortex Vortex aqueous buffer vigorously start->vortex add_stock Add stock solution dropwise to vortexing buffer vortex->add_stock observe Visually inspect for precipitation add_stock->observe sonicate Briefly sonicate if precipitate is visible observe->sonicate Precipitate observed ready Solution ready for use observe->ready Clear solution sonicate->ready troubleshoot Proceed to further troubleshooting sonicate->troubleshoot

Caption: Workflow for diluting ImPyPyPy-Dp stock solution.

Q2: I'm still observing precipitation despite optimized mixing. How do buffer conditions like pH and ionic strength affect solubility?

The pH and ionic strength of your aqueous buffer can significantly impact the solubility of ImPyPyPy-Dp by altering its charge state and the interactions between polyamide molecules.

  • pH: The imidazole rings in the polyamide have a pKa that can be influenced by the local environment. At lower pH values, these rings can become protonated, leading to a net positive charge on the molecule. This electrostatic repulsion between positively charged polyamide molecules can help to reduce aggregation and improve solubility.[9] However, the optimal pH for your experiment will also depend on the stability of your target DNA and any other biological components.

  • Ionic Strength: The effect of salt concentration can be complex. In some cases, increasing the ionic strength can screen the electrostatic repulsion between charged polyamide molecules, potentially promoting aggregation. Conversely, for some DNA-binding molecules, a certain level of salt is necessary to maintain solubility.[10] The specific ions in your buffer can also play a role, as described by the Hofmeister series.[11]

Recommended Starting Buffer Conditions:

ParameterRecommended RangeRationale
pH 6.0 - 7.5Balances potential for protonation of imidazole rings to increase solubility with maintaining physiological relevance for most biological assays.[9]
Ionic Strength 50 - 150 mMA starting point that is compatible with many biological experiments. Fine-tuning may be necessary based on observation.
Buffer Type Phosphate, HEPES, TRISThese are commonly used buffers in biological research. Note that the choice of buffer ions can sometimes influence solubility.[11]

It is recommended to empirically test a small range of pH values and ionic strengths to find the optimal conditions for your specific batch of ImPyPyPy-Dp and experimental setup.

Q3: Are there any additives that can improve the solubility of ImPyPyPy-Dp, especially for in vivo studies?

Yes, the use of solubilizing agents can be highly effective. For pyrrole-imidazole polyamides, 2-hydroxypropyl-β-cyclodextrin (HpβCD) has been shown to significantly increase solubility and reduce aggregation.[7][8]

Mechanism of Action:

HpβCD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It is thought to encapsulate the hydrophobic pyrrole and imidazole rings of the polyamide, effectively shielding them from the aqueous environment and preventing self-aggregation.[7][8]

G cluster_mech HpβCD Solubilization Mechanism polyamide ImPyPyPy-Dp complex Soluble Complex polyamide->complex Encapsulated by aggregate Insoluble Aggregate polyamide->aggregate Self-aggregates in aqueous buffer hpbcd HpβCD hpbcd->complex

Caption: Proposed mechanism of HpβCD in preventing polyamide aggregation.

Protocol for Solubilizing ImPyPyPy-Dp with HpβCD

This protocol is adapted from published methods for improving the solubility of pyrrole-imidazole polyamides.[7]

  • Prepare an HpβCD Solution: Prepare a stock solution of HpβCD in your desired aqueous buffer (e.g., 50 mM in PBS).

  • Initial Dissolution of Polyamide: Dissolve your ImPyPyPy-Dp in a minimal amount of DMSO to create a high-concentration stock.

  • Dilution into HpβCD Solution: While vortexing the HpβCD solution, add the polyamide-DMSO stock dropwise.

  • Incubation: Allow the mixture to incubate at room temperature for a short period (e.g., 15-30 minutes) to facilitate the formation of the inclusion complex.

  • Final Dilution: This polyamide-HpβCD solution can then be further diluted in your experimental buffer as needed.

The use of HpβCD is particularly beneficial for animal studies as it has low toxicity and can improve the pharmacokinetic properties of the polyamide.[7][8]

Q4: How can I be sure my ImPyPyPy-Dp is fully dissolved and not just a suspension of fine aggregates?

Visual inspection can be deceptive. A solution may appear clear, but still contain nano- to micro-scale aggregates that can affect the outcome of your experiment.

Recommended Characterization Techniques:

  • Dynamic Light Scattering (DLS): This is a powerful technique for detecting the presence of aggregates and determining their size distribution.[1][7] A truly dissolved sample will show a minimal DLS signal, while the presence of aggregates will result in a measurable particle size distribution.

  • HPLC-Based Solubility Assay: To determine the concentration of the soluble fraction of your polyamide, you can perform a fractional solubility analysis.

    • Prepare your ImPyPyPy-Dp solution in the desired buffer.

    • Centrifuge the solution at high speed to pellet any aggregates or undissolved material.

    • Carefully collect the supernatant.

    • Quantify the concentration of the polyamide in the supernatant using a calibrated reverse-phase HPLC method. This will give you the true concentration of soluble ImPyPyPy-Dp.

The following decision tree can guide you through the troubleshooting process.

G start ImPyPyPy-Dp Precipitation Observed q1 Is your mixing technique optimized? (Vortexing during dropwise addition) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you optimized buffer conditions? (pH, Ionic Strength) a1_yes->q2 sol_mix Implement vigorous mixing protocol a1_no->sol_mix sol_mix->q1 end_success Precipitation Resolved sol_mix->end_success If successful a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried a solubilizing agent? a2_yes->q3 sol_buffer Test a range of pH (6.0-7.5) and ionic strengths (50-150 mM) a2_no->sol_buffer sol_buffer->q2 sol_buffer->end_success If successful a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_fail Consider resynthesis or purification of the polyamide a3_yes->end_fail sol_hpbcd Incorporate HpβCD into your buffer a3_no->sol_hpbcd sol_hpbcd->q3 sol_hpbcd->end_success If successful

Caption: Troubleshooting decision tree for ImPyPyPy-Dp precipitation.

References

  • Room‐Temperature Material Recycling/Upcycling of Polyamide Waste Enabled by Cosolvent‐Tunable Dissolution Kinetics - PMC. Available at: [Link]

  • Organic Electrolyte Solutions as Solvents for Polyaramids. Towards more benign methods of polyaramid synthesis and processing - Lirias - KU Leuven. Available at: [Link]

  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Available at: [Link]

  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates - PMC. Available at: [Link]

  • Characterization and solubilization of pyrrole-imidazole polyamide aggregates - PubMed. Available at: [Link]

  • Exploring DNA-binding Proteins with In Vivo Chemical Cross-linking and Mass Spectrometry. Available at: [Link]

  • Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation - MDPI. Available at: [Link]

  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC. Available at: [Link]

  • Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides - PMC. Available at: [Link]

  • Putting DNA In A Bind | Science & Technology | Chemical & Engineering News - ACS.org. Available at: [Link]

  • What is the solvent to solubilize the Polyamide(expect HFIP)? - ResearchGate. Available at: [Link]

  • Design, synthesis, molecular modeling and DNA-binding studies of new barbituric acid derivatives - PMC. Available at: [Link]

  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Available at: [Link]

  • Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels - MDPI. Available at: [Link]

  • Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - RSC Publishing. Available at: [Link]

  • DNA Binding Polyamides and the Importance of DNA Recognition in their use as Gene-Specific and Antiviral Agents - PMC - NIH. Available at: [Link]

  • DE102014104223A1 - New solvent for polyamide-imides and polyimides - Google Patents.
  • Scientists Develop Innovative Molecule to Enhance DNA Delivery into Cells. Available at: [Link]

  • Amphiphilic Block Random Copolymers: Influence of pH and Ionic Strength on Aqueous Solution Properties | Macromolecules - ACS Publications. Available at: [Link]

  • How to minimize protein aggregation for a DNA binding protein? - ResearchGate. Available at: [Link]

  • Effect of pH on the performance of polyamide/polyacrylonitrile based thin film composite membranes | Request PDF - ResearchGate. Available at: [Link]

  • How can we increase the solubility of polyamides? - ResearchGate. Available at: [Link]

  • Toward rules for 1:1 polyamide:DNA recognition - PNAS. Available at: [Link]

Sources

Strategies to enhance ImPyPyPy-Dp binding affinity and specificity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polyamide Engineering Support Center.

Ticket ID: PA-OPT-882 Subject: Optimization of ImPyPyPy-Dp Binding Affinity & Specificity Assigned Scientist: Senior Application Scientist, Nucleic Acid Chemistry Division

Executive Summary: The ImPyPyPy-Dp Motif

You are currently working with ImPyPyPy-Dp , a pyrrole-imidazole (Py-Im) polyamide. Based on standard pairing rules, this linear sequence targets the DNA minor groove sequence 5'-WGWWCW-3' (where W = A or T) in a 2:1 antiparallel dimer mode.

If you are experiencing low affinity (


) or poor specificity (mismatch tolerance), it is likely because the linear "monomer" format relies on concentration-dependent dimerization. The most effective strategy to enhance performance is architectural conversion  followed by stereochemical refinement .

This guide details the transition from linear ligands to optimized chiral hairpins, supported by troubleshooting protocols for validation.

Module 1: Architectural Strategies for Affinity

The Core Problem: Linear ImPyPyPy-Dp binds as a homodimer. This 2:1 stoichiometry means binding is highly concentration-dependent and entropically penalized.

Strategy A: Convert to a Hairpin Motif (The "Golden Rule")

Connect two antiparallel strands with a


-aminobutyric acid (

) turn. This creates a 1:1 ligand-DNA complex, increasing affinity by 100-fold due to the "chelate effect."
  • Linear Construct: ImPyPyPy-Dp (Requires 2 molecules)

  • Hairpin Construct: ImPyPyPy-γ-ImPyPyPy-Dp (Requires 1 molecule)[1]

Strategy B: The Chiral Turn Upgrade

Standard


-turns are flexible. Replacing the achiral 

-turn with (R)-2,4-diaminobutyric acid ((R)-

-amino-

)
locks the hairpin into the correct registry with the DNA minor groove floor.
  • Mechanism: The (R)-amino group forms a specific hydrogen bond and steric lock, preventing "slippage" along the DNA helix.

  • Impact: Increases affinity (

    
    ) by ~10-15 fold compared to the standard 
    
    
    
    -turn and improves mismatch discrimination.
  • Warning: Do NOT use the (S)-enantiomer; it causes a steric clash with the minor groove wall, obliterating binding.

Strategy C: Beta-Alanine ( ) Spring Insertion

The "ImPyPyPy" block consists of four continuous aromatic rings. This can lead to over-curvature, causing the ligand to fall "out of phase" with the DNA helix rise.

  • Modification: Insert a

    
    -alanine residue to relax curvature.
    
  • Target: ImPyPyPy-β-Dp (C-terminal

    
    ) or ImPy-β-PyPy...
    
  • Result: The flexible aliphatic

    
     unit acts as a spring, resetting the register for longer sequences.
    

Module 2: Comparative Performance Data

The following table illustrates the theoretical affinity gains when upgrading the ImPyPyPy motif based on Dervan et al. methodologies.

Ligand ArchitectureSequence CompositionBinding StoichiometryApprox

(M

)
Specificity Profile
Linear Monomer ImPyPyPy-Dp2:1

Low (Prone to slippage)
Standard Hairpin ImPyPyPy-

-ImPyPyPy-Dp
1:1

Moderate
Chiral Hairpin ImPyPyPy-(R)

-ImPyPyPy-Dp
1:1

High (Optimized)
Mismatch Target (Single bp mismatch)1:1

Excellent Discrimination

Module 3: Troubleshooting & FAQs

Category: Synthesis & Solubility

Q: My polyamide precipitates in PBS. How do I improve solubility?

  • Root Cause: Polyamides are hydrophobic. The Dp tail provides the primary cationic charge for solubility.

  • Fix 1 (Chemical): Ensure the Dp tail is fully intact and not degraded during cleavage.

  • Fix 2 (Structural): Add a C-terminal Beta-alanine (

    
    ) before the Dp tail (-Py-β-Dp). This increases hydrophilicity and flexibility.
    
  • Fix 3 (Solvent): Dissolve stock in DMSO, then dilute into buffer. Keep DMSO < 1% in final assays.

Category: Binding Assays (SPR/EMSA)[2]

Q: I see high non-specific binding in my SPR assay.

  • Root Cause: The Dp tail is positively charged and sticks to the carboxymethylated dextran matrix of CM5 chips.

  • Fix: Add 0.005% Surfactant P20 and increase salt concentration (up to 150-200 mM NaCl) in the running buffer. Use a reference channel with a mismatch DNA sequence, not just an empty surface.

Q: My


 is lower than expected for the hairpin. 
  • Root Cause: "Hairpin aggregation." At high concentrations, hairpins can stack or form intermolecular dimers instead of binding DNA.

  • Validation: Perform a dilution series. If specific binding does not scale linearly, heat the polyamide solution to 50°C for 5 minutes and snap-cool before adding to DNA to break aggregates.

Module 4: Experimental Workflows

Protocol: DNase I Footprinting Validation

To verify the specificity of your optimized ImPyPyPy derivative.

  • Probe Preparation: 5'-End label a DNA fragment (approx.[2] 100bp) containing the target site 5'-TGTTA-3' (complement to ImPyPyPy) using

    
    P-ATP and T4 Polynucleotide Kinase.
    
  • Equilibration: Incubate labeled DNA (~10 kcpm) with increasing concentrations of polyamide (1 pM to 1

    
    M) in TKMC buffer (10 mM Tris-HCl pH 7.0, 10 mM KCl, 10 mM MgCl
    
    
    
    , 5 mM CaCl
    
    
    ) for 12-14 hours at 22°C.
    • Why 12 hours? Polyamides have slow association/dissociation kinetics. Short incubations yield false

      
       values.
      
  • Digestion: Add DNase I (0.01 units) for 7 minutes. Stop reaction with ethanolic precipitation buffer.

  • Analysis: Resolve on 8% denaturing PAGE.

  • Quantification: Use storage phosphor technology. Plot fractional occupancy (

    
    ) vs. concentration. Fit to Langmuir isotherm.
    
Decision Logic: Optimization Pathway

PolyamideOptimization Start Start: ImPyPyPy-Dp Performance Issue IssueType Identify Primary Deficit Start->IssueType LowAffinity Problem: Low Affinity (Kd > 100nM) IssueType->LowAffinity LowSpec Problem: Low Specificity (Binds Mismatch) IssueType->LowSpec CheckArch Is it a Hairpin? LowAffinity->CheckArch CheckCurve Is Sequence > 4 Rings? LowSpec->CheckCurve MakeHairpin Strategy: Synthesize Hairpin ImPyPyPy-gamma-ImPyPyPy-Dp CheckArch->MakeHairpin No (Linear) CheckTurn Is Turn Chiral? CheckArch->CheckTurn Yes Result Validation: DNase I Footprinting & SPR Kinetics MakeHairpin->Result AddChiral Strategy: Use (R)-2,4-DABA Turn ((R)-alpha-amino-gamma) CheckTurn->AddChiral No (Standard Gamma) AddChiral->Result Validation CheckCurve->AddChiral No (Turn is flexible) AddBeta Strategy: Insert Beta-Alanine (Reset Curvature) CheckCurve->AddBeta Yes AddBeta->Result

Figure 1: Decision matrix for optimizing polyamide architecture based on affinity and specificity deficits.

References

  • Herman, D. M., Baird, E. E., & Dervan, P. B. (1998). Stereochemical Control of the DNA Binding Affinity, Sequence Specificity, and Orientation Preference of Chiral Hairpin Polyamides in the Minor Groove.[2] Journal of the American Chemical Society, 120(6), 1382–1391. [Link][2]

  • Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations. Nature, 382, 559–561. [Link]

  • Wang, C. C., & Dervan, P. B. (2001). Sequence specificity of pyrrole-imidazole polyamide-DNA complexes. Current Opinion in Structural Biology, 11(3), 291-300. [Link]

  • Parks, M. E., Baird, E. E., & Dervan, P. B. (1996). Optimization of the Hairpin Polyamide Design for Recognition of the Minor Groove of DNA.[3] Journal of the American Chemical Society, 118(26), 6147–6152. [Link]

Sources

Validation & Comparative

Comparative Guide: Cellular Uptake of Linear vs. Hairpin Py-Im Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

Pyrrole-Imidazole (Py-Im) polyamides are the only class of small molecules capable of recognizing the DNA minor groove with affinities and specificities comparable to transcription factors. However, their therapeutic potential is strictly governed by their ability to traverse the cell membrane and localize in the nucleus.

The core distinction lies in their stoichiometry and structural integrity during transport :

  • Linear Polyamides: Rely on a 2:1 anti-parallel side-by-side binding motif. To function, two separate molecules must enter the nucleus and dimerize on the DNA. This concentration-dependent mechanism creates a high barrier for biological activity.

  • Hairpin Polyamides: Two antiparallel strands are covalently linked by a γ-aminobutyric acid (GABA) turn. They function as a 1:1 monomer. This "pre-dimerized" structure significantly lowers the entropic cost of binding and ensures that every molecule entering the nucleus is bio-active.

Verdict: While linear polyamides often exhibit faster initial diffusion due to lower molecular weight, Hairpin polyamides demonstrate superior functional uptake and nuclear retention , particularly when optimized with next-generation turn units (e.g.,


-aryl turns).

Structural & Mechanistic Comparison

The following diagram illustrates the structural differences and the barriers to nuclear localization for both architectures.

G cluster_0 Extracellular Space cluster_1 Cell Membrane & Cytoplasm cluster_2 Nucleus Linear Linear Polyamide (Monomer) Endosome Endosomal Entrapment (Major Barrier) Linear->Endosome Passive/Pinocytosis Hairpin Hairpin Polyamide (Covalently Linked) Hairpin->Endosome Energy-Dependent Uptake Linear_Nuc Linear Accumulation (Requires High Conc. to Dimerize) Endosome->Linear_Nuc Escape (Low Efficiency) Hairpin_Nuc Hairpin Accumulation (Bioactive Monomer) Endosome->Hairpin_Nuc Escape (Turn-Dependent) Efflux P-gp Efflux Pumps Linear_Nuc->Efflux Rapid Efflux DNA_Binding DNA Minor Groove Binding Linear_Nuc->DNA_Binding 2:1 Binding (Kd ~ nM) Hairpin_Nuc->Efflux Variable Efflux Hairpin_Nuc->DNA_Binding 1:1 Binding (Kd ~ sub-nM)

Figure 1: Comparative uptake pathways. Note that Linear polyamides must reach a critical nuclear concentration to dimerize (2:1), whereas Hairpins are bioactive immediately upon entry (1:1).

Comparative Performance Data

The following data summarizes key findings from Dervan et al. and Sugiyama et al., comparing uptake efficiency and biological potency.

Table 1: Physicochemical & Uptake Profiles
FeatureLinear PolyamidesHairpin Polyamides
Stoichiometry 2:1 (Dimer)1:1 (Monomer)
Molecular Weight ~600-800 Da~1200-1400 Da
Uptake Mechanism Passive diffusion / Fluid-phase pinocytosisEnergy-dependent endocytosis / Micropinocytosis
Nuclear Localization Poor to Moderate. Often trapped in lysosomes.High , especially with turn modifications.[1]
Efflux Susceptibility High (often P-gp substrates)Moderate (can be mitigated by derivatization)
Bioactivity (IC50) High

M range (due to dimerization req.)
Low nM range (high affinity)
Key Experimental Insights
  • The "Turn" Modification Factor: Standard hairpins use a

    
    -aminobutyric acid (GABA) turn.[1][2][3] Research shows that modifying this turn is the single most effective way to boost uptake.
    
    • 
      -amino turn: Moderate uptake.
      
    • 
      -amino turn: Improved uptake.
      
    • 
      -aryl turn (e.g., isophthalic acid):Drastic improvement.  Dervan's group demonstrated a 100-fold increase in biological potency  for 
      
      
      
      -aryl hairpins compared to standard hairpins, attributed almost entirely to enhanced nuclear accumulation rather than DNA affinity changes.
  • Size vs. Permeability Paradox: While linear polyamides are smaller (violating fewer Lipinski rules), their effective cellular concentration is lower because they are rapidly effluxed and must exist as dimers to bind. Hairpins, despite being larger (>1000 Da), can be engineered to interact with specific transporters or penetrate membranes more effectively due to their folded, amphipathic nature.

Detailed Experimental Protocols

To objectively compare uptake in your own lab, use the following self-validating protocols.

A. Synthesis & Conjugation (Brief)
  • Solid Phase Synthesis: Use Boc-chemistry on Kaiser oxime resin.

  • Fluorophore Conjugation: Conjugate Fluorescein isothiocyanate (FITC) or BODIPY to the C-terminus.

    • Note: Avoid N-terminal conjugation as it can interfere with the D-ring pairing and DNA binding.

    • Validation: Verify purity >95% via HPLC and confirm Mass via MALDI-TOF.

B. Quantitative Uptake Assay (Flow Cytometry)[1][3][4]

This protocol quantifies the total cellular burden of the polyamide.

Reagents:

  • Adherent cell line (e.g., HeLa, A549, or LNCaP).

  • Polyamide-FITC conjugates (Linear vs. Hairpin).

  • Trypsin-EDTA.

  • Trypan Blue (to quench extracellular fluorescence).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 12-well plates. Incubate 24h.
    
  • Dosing: Treat cells with 1

    
    M, 2 
    
    
    
    M, and 5
    
    
    M of Linear vs. Hairpin conjugates.
    • Control: DMSO vehicle only.

  • Incubation: Incubate for 12-24 hours at 37°C.

  • Harvesting:

    • Wash 2x with PBS.

    • Trypsinize cells.

    • Crucial Step: Resuspend in ice-cold PBS containing 0.4% Trypan Blue . This quenches fluorescence of any polyamide stuck to the outside of the cell membrane, ensuring you only measure intracellular signal.

  • Analysis: Analyze 10,000 events on a Flow Cytometer (excitation 488 nm, emission 530 nm).

  • Calculation: Compare Mean Fluorescence Intensity (MFI).

C. Nuclear Localization Assay (Confocal Microscopy)

This protocol validates that the drug has reached the target compartment (Nucleus) and is not stuck in lysosomes.

Workflow Step1 Seed Cells (Glass Bottom Dish) Step2 Dose Polyamide (1-5 µM, 12h) Step1->Step2 Step3 Co-Stain (Hoechst 33342 + LysoTracker) Step2->Step3 Step4 Live Cell Imaging (Confocal) Step3->Step4 Step5 Data Analysis (Pearson Correlation) Step4->Step5

Figure 2: Confocal Microscopy Workflow.

Protocol:

  • Plating: Seed cells in 35mm glass-bottom dishes (MatTek).

  • Treatment: Add Polyamide-FITC (2

    
    M).[4] Incubate 12-24h.
    
  • Co-staining (Critical for Mechanism):

    • Add Hoechst 33342 (Nuclear marker) for the last 15 min.

    • Add LysoTracker Red (Lysosome marker) for the last 30 min.

  • Imaging: Image live cells (fixation can cause redistribution of small molecules).

    • Channel 1: Hoechst (Blue)

    • Channel 2: FITC-Polyamide (Green)

    • Channel 3: LysoTracker (Red)

  • Quantification:

    • Calculate the Nuclear/Cytoplasmic (N/C) ratio .

    • Calculate Pearson's Correlation Coefficient between Green/Red channels. High correlation (>0.7) indicates lysosomal trapping (failure). High correlation between Green/Blue indicates successful nuclear targeting.

Troubleshooting & Optimization

If you observe poor uptake for your Hairpin Polyamides:

  • Lysosomal Trapping:

    • Symptom:[3][5][6][7] Punctate green staining in cytoplasm, co-localizing with LysoTracker.

    • Solution: This is often due to the basicity of the C-terminal tail (e.g., Dp/DmAPA). Switch to a less basic tail or use a

      
      -aryl turn  (e.g., 3-chlorothiophene or isophthalic acid) to alter lipophilicity and reduce trapping.
      
  • Efflux:

    • Symptom:[3][5][6][7] Low signal despite high dosage.

    • Test: Co-treat with Verapamil (P-gp inhibitor). If uptake increases, your polyamide is a P-gp substrate.

    • Solution: Modify the N-terminus (e.g., acetylation) to reduce recognition by efflux pumps.

  • Aggregation:

    • Symptom:[3][5][6][7] Bright, irregular blobs outside cells.

    • Solution: Polyamides can aggregate at high concentrations (>10

      
      M). Always dissolve stock in DMSO and dilute into media immediately before use. Keep DMSO < 0.5%.[3]
      

References

  • Dervan, P. B., & Edelson, B. S. (2003). Recognition of the DNA minor groove by pyrrole-imidazole polyamides.[2][4][6][8][9][10][11] Current Opinion in Structural Biology, 13(3), 284-299. Link

  • Best, T. P., Edelson, B. S., Nickols, N. G., & Dervan, P. B. (2003). Nuclear localization of pyrrole-imidazole polyamide-fluorescein conjugates in cell culture. Proceedings of the National Academy of Sciences, 100(21), 12063-12068. Link

  • Nickols, N. G., Jacobs, C. S., Farkas, M. E., & Dervan, P. B. (2007). Modulating hypoxia-inducible transcription by disrupting the HIF-1–DNA interface. ACS Chemical Biology, 2(8), 561-571. Link

  • Meier, J. L., Montgomery, D. C., & Dervan, P. B. (2012).[1][12] Enhancing the cellular uptake of Py-Im polyamides through next-generation aryl turns. Nucleic Acids Research, 40(5), 2345-2356.[1] Link

  • Yang, F., Nickols, N. G., Li, B. C., Szablowski, J. O., Hamilton, S. R., Meier, J. L., ...[10] & Dervan, P. B. (2013).[10][13][14] Animal toxicity of hairpin pyrrole-imidazole polyamides varies with the turn unit. Journal of Medicinal Chemistry, 56(18), 7449-7457.[10] Link

  • Raskatov, J. A., Hargrove, A. E., So, A. Y., & Dervan, P. B. (2012). Pharmacokinetics of Py-Im polyamides depend on architecture: cyclic versus linear.[6][13] Journal of the American Chemical Society, 134(18), 7995-7999. Link

Sources

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